molecular formula C10H8BrN B1280046 7-Bromo-2-methylquinoline CAS No. 4965-34-8

7-Bromo-2-methylquinoline

Número de catálogo: B1280046
Número CAS: 4965-34-8
Peso molecular: 222.08 g/mol
Clave InChI: VEKOCCXFMXGRTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOCCXFMXGRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490842
Record name 7-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-34-8
Record name 7-Bromo-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-2-methylquinoline (CAS 4965-34-8): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-methylquinoline (CAS 4965-34-8), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its physicochemical properties, detailed synthesis protocols, and its applications in the development of novel therapeutic agents and functional materials.

Core Physicochemical Properties

This compound is a substituted quinoline, a class of compounds recognized for its presence in numerous biologically active molecules. The strategic placement of a bromine atom at the 7-position provides a reactive handle for further molecular diversification, particularly through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

PropertyDataReference(s)
CAS Number 4965-34-8[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
IUPAC Name This compound[2]
Appearance Solid, yellow to brown crystals[3]
Melting Point 57-60 °C[4]
Boiling Point Not available
Density Not available
SMILES CC1=NC2=C(C=C1)C=CC(=C2)Br[2]
InChI Key VEKOCCXFMXGRTF-UHFFFAOYSA-N[2]

Solubility Profile

While specific experimental solubility data for this compound is limited, it is known to be soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[3] The table below presents solubility data for the closely related isomer, 6-Bromo-2-methylquinoline, which can serve as a useful proxy for estimating its solubility in various common laboratory solvents.

SolventMolar Fraction Solubility (at 323.15 K)
Toluene3.318 x 10⁻²
Ethyl Acetate2.991 x 10⁻²
Acetone2.764 x 10⁻²
Acetonitrile2.528 x 10⁻²
N,N-Dimethylformamide (DMF)2.220 x 10⁻²
n-Propanol9.141 x 10⁻³
Isopropanol8.123 x 10⁻³
Ethanol3.896 x 10⁻³
Methanol9.981 x 10⁻⁴
Water2.888 x 10⁻⁵
Note: Data presented is for the constitutional isomer 6-Bromo-2-methylquinoline and is intended for estimation purposes.

Synthesis Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Doebner-Miller Synthesis

The Doebner-Miller reaction provides a direct route to the quinoline core. This protocol describes the synthesis from 3-bromoaniline and paraldehyde (a trimer of acetaldehyde).

Reaction Scheme:

3-Bromoaniline 3-Bromoaniline This compound This compound 3-Bromoaniline->this compound 1. HCl, 0°C 2. Paraldehyde 3. Reflux 4. NaOH

Caption: Doebner-Miller synthesis of this compound.

Materials:

  • 3-Bromoaniline

  • 37% Hydrochloric acid

  • Paraldehyde (trimeric acetaldehyde)

  • Saturated aqueous sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, cool 200 mL of 37% hydrochloric acid to 0°C.

  • Slowly add 10 mL (92 mmol) of 3-bromoaniline to the cooled acid solution.

  • Add 11 mL (0.8 mol) of paraldehyde dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to 0°C and slowly add 200 mL of saturated aqueous sodium hydroxide solution to neutralize the acid.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product, which is a mixture of 5-bromo and 7-bromo isomers, by column chromatography on silica gel using a cyclohexane-ethyl acetate (9:1) eluent to isolate this compound.

Experimental Protocol 2: Bromination of 2-Methylquinoline (Representative Protocol)

This protocol describes a general method for the regioselective bromination of a quinoline ring system, which can be adapted for the synthesis of this compound from 2-methylquinoline.

Reaction Scheme:

2-Methylquinoline 2-Methylquinoline This compound This compound 2-Methylquinoline->this compound Bromine or NBS Solvent (e.g., CHCl₃) Controlled Conditions

Caption: Synthesis via bromination of 2-methylquinoline.

Materials:

  • 2-Methylquinoline

  • Bromine or N-Bromosuccinimide (NBS)

  • Chloroform (or another suitable solvent)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylquinoline in chloroform in a reaction flask, protecting the reaction from light.

  • At room temperature, slowly add a solution of bromine in chloroform dropwise to the reaction mixture.

  • Stir the reaction mixture until all the bromine has been consumed (typically monitored by the disappearance of the bromine color).

  • Wash the resulting mixture with a 5% aqueous sodium bicarbonate solution to quench any remaining bromine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography to isolate the 7-bromo isomer.

Applications in Drug Discovery and Materials Science

This compound serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities and material properties.

Role in Medicinal Chemistry

The quinoline nucleus is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications.[5]

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival. The bromo-substituent on this compound is a key functional group for further elaboration into potent kinase inhibitors.

  • Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound can be synthesized to target specific kinases in oncogenic signaling pathways.

  • Antimicrobial and Anti-inflammatory Agents: The quinoline scaffold is also found in various antimicrobial and anti-inflammatory drugs.[2]

Application in Materials Science

The conjugated aromatic system of this compound makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics. Its derivatives can be explored for use in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic semiconductors

  • Dyes

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol 3: Suzuki-Miyaura Coupling (Representative Protocol)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be applied to this compound.

Workflow for Suzuki-Miyaura Coupling:

G start Start: Assemble Reactants reactants This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start->reactants solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) reactants->solvent reaction Heat under Inert Atmosphere (e.g., 80-100°C) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 7-Aryl-2-methylquinoline purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., from this compound) Inhibitor->PI3K Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-methylquinoline is a heterocyclic aromatic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the 7-position and a methyl group at the 2-position.[1] This molecule serves as a valuable building block in various scientific fields, notably in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The presence and position of the bromo and methyl functional groups on the quinoline ring impart distinct physicochemical properties that influence its reactivity, biological interactions, and potential applications.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a discussion of its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in chemical and biological systems.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4965-34-8[1][2]
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [1][2]
Appearance Light yellow solid[3]
Melting Point 57 °C[3]
Boiling Point Not experimentally determined in cited literature.
Solubility Specific quantitative data is not available. Based on its structural analog, 6-Bromo-2-methylquinoline, it is expected to have very low solubility in water and higher solubility in organic solvents like toluene, ethyl acetate, acetone, and DMF.[4]
logP (Octanol-Water) 3.3 (XLogP3 predicted value)[1]
pKa Not experimentally determined in cited literature. As a derivative of quinoline (pKa ≈ 4.9), it is a weak base.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

SpectroscopyData
IR (thin film) 1610, 1494, 1264, 841, 736 cm⁻¹[3]
¹H NMR (CDCl₃) δ 8.09 (s, 1H, H8), 7.80 (d, J = 8.2 Hz, 1H, H4), 7.39 (m, 2H, H5 and H6), 7.12 (d, J = 8.2 Hz, 1H, H3), 2.61 (s, 3H, CH₃)[3]
¹³C NMR (CDCl₃) δ 160.3 (C2), 148.6 (C8a), 136.2 (C4), 131.2 (C8), 129.4 (C5), 128.9 (C6), 125.3 (C4a), 123.7 (C7), 122.6 (C3), 25.7 (CH₃)[3]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound via Doebner-Miller Reaction

The Doebner-Miller reaction is a reliable method for synthesizing quinolines. The following protocol describes the synthesis of this compound from 3-Bromoaniline and paraldehyde.[3]

Methodology:

  • Reaction Setup: A solution of 37% hydrochloric acid (200 mL) is pre-cooled to 0°C in a reaction vessel.

  • Addition of Aniline: 3-Bromoaniline (10 mL, 92 mmol) is added slowly to the cooled acid solution.[3]

  • Addition of Aldehyde: Paraldehyde (11 mL, approx. 0.8 mol) is added dropwise to the reaction mixture.[3]

  • Reaction: The mixture is stirred at room temperature for 1 hour and then heated to reflux for 3 hours.[3]

  • Work-up: After cooling the reaction mixture to 0°C, a saturated aqueous sodium hydroxide solution (200 mL) is slowly added to neutralize the acid.[3]

  • Extraction: The mixture is extracted three times with dichloromethane (200 mL portions). The organic layers are combined.[3]

  • Purification: The combined organic phase is washed sequentially with water and saturated brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.[3]

  • Chromatography: The crude product, a mixture of 5-bromo and 7-bromo isomers, is purified by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate = 9:1) to isolate the this compound isomer as a light yellow solid.[3]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 3-Bromoaniline D 1. Mix & Reflux (3h) A->D B Paraldehyde B->D C HCl (37%) C->D E 2. Neutralization (NaOH) D->E F 3. Extraction (DCM) E->F G 4. Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.
General Workflow for Physicochemical Property Determination

The following diagram illustrates a standard workflow for characterizing a novel compound like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Application A Synthesized & Purified This compound B Melting Point (Capillary Method) A->B C Aqueous Solubility (Shake-Flask Method) A->C D pKa (Potentiometric Titration) A->D E logP (Shake-Flask Method) A->E F Input for Drug Development & SAR Studies B->F C->F D->F E->F G A This compound D Suzuki-Miyaura Cross-Coupling Reaction A->D B Arylboronic Acid B->D C Pd Catalyst + Base C->D E Work-up & Purification D->E F 7-Aryl-2-methylquinoline Derivative E->F

References

7-Bromo-2-methylquinoline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure consists of a quinoline core with a bromine atom substituted at the 7th position and a methyl group at the 2nd position.[1] This unique substitution pattern influences its chemical reactivity and biological activity.[1]

The molecular formula for this compound is C₁₀H₈BrN .[1][2]

The structural representation is as follows:

  • SMILES: CC1=NC2=C(C=C1)C=CC(=C2)Br[1]

  • InChI: InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3[1]

  • InChI Key: VEKOCCXFMXGRTF-UHFFFAOYSA-N[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [1][2]
CAS Number 4965-34-8[1][2]
IUPAC Name This compound[1]
Physical Form Solid[3]
Melting Point 57°C[4]

Synthesis and Experimental Protocols

Several methods have been reported for the synthesis of this compound and its derivatives. The following are detailed methodologies for key synthetic routes.

Bromination of 2-Methylquinoline

This is a direct method involving the electrophilic substitution of bromine onto the 2-methylquinoline backbone.

  • Experimental Protocol:

    • Dissolve 2-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution while stirring.

    • Control the reaction temperature to ensure selective substitution at the 7-position.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and neutralize any excess acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

Doebner-Miller Synthesis

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.

  • Experimental Protocol for Synthesis from 3-Bromoaniline and Paraldehyde:

    • Pre-cool a 37% hydrochloric acid solution to 0°C.

    • Slowly add 3-Bromoaniline (1.0 equivalent) to the cooled acid solution.

    • Add paraldehyde (an equivalent of crotonaldehyde) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 1 hour.

    • Heat the reaction mixture to reflux and maintain for 3 hours.[4]

    • After the reaction is complete, cool the mixture to 0°C.

    • Slowly add a saturated aqueous sodium hydroxide solution to neutralize the acid.

    • Extract the product with dichloromethane (3x).

    • Combine the organic phases, wash with water and saturated brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Separate the resulting mixture of 5-bromo and 7-bromo isomers by column chromatography to isolate this compound.[4]

Synthesis_Workflow Synthesis Workflow for this compound cluster_doebner_miller Doebner-Miller Synthesis cluster_bromination Direct Bromination 3-Bromoaniline 3-Bromoaniline Reaction_Mixture Reaction_Mixture 3-Bromoaniline->Reaction_Mixture HCl, 0°C Reflux Reflux Reaction_Mixture->Reflux 3 hours Paraldehyde Paraldehyde Paraldehyde->Reaction_Mixture dropwise Neutralization Neutralization Reflux->Neutralization NaOH Extraction Extraction Neutralization->Extraction DCM Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound 2-Methylquinoline 2-Methylquinoline Bromination_Step Bromination_Step 2-Methylquinoline->Bromination_Step NBS or Br2 Quenching Quenching Bromination_Step->Quenching Purification_2 Purification_2 Quenching->Purification_2 Extraction & Chromatography 7-Bromo-2-methylquinoline_2 7-Bromo-2-methylquinoline_2 Purification_2->7-Bromo-2-methylquinoline_2

Caption: Synthetic pathways for this compound.

Biological Activity and Potential Applications

While extensive research specifically on this compound is emerging, the broader class of quinoline derivatives is well-known for a wide range of biological activities.[5][6] The presence of the bromine atom and the methyl group on the quinoline scaffold of this compound suggests potential for various applications.[1]

  • Antimicrobial and Anticancer Potential: Quinoline derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[1][5] The specific substitutions on this compound may enhance its efficacy against various cancer cell lines or microbial strains.[1]

  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, which is a key mechanism in the development of drugs targeting metabolic pathways.[1][7]

  • Drug Discovery Scaffold: Due to its chemical structure, this compound can serve as a starting point or a key intermediate for the synthesis of more complex molecules with desired therapeutic properties.[1] The bromine atom, in particular, can be a site for further chemical modifications through reactions like nucleophilic substitution.[1]

  • Materials Science: Heterocyclic aromatic compounds like quinolines can possess interesting photoluminescent and electrical properties.[1] This suggests that this compound could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Logical_Relationships Structure-Activity Relationship and Applications cluster_features Key Structural Features cluster_activities Potential Biological Activities cluster_applications Potential Applications Core_Structure This compound Quinoline_Scaffold Quinoline_Scaffold Core_Structure->Quinoline_Scaffold Bromine_Atom Bromine_Atom Core_Structure->Bromine_Atom Methyl_Group Methyl_Group Core_Structure->Methyl_Group Anticancer Anticancer Quinoline_Scaffold->Anticancer Antimicrobial Antimicrobial Quinoline_Scaffold->Antimicrobial Materials_Science Materials_Science Quinoline_Scaffold->Materials_Science e.g., OLEDs Enzyme_Inhibition Enzyme_Inhibition Bromine_Atom->Enzyme_Inhibition Modulates Reactivity Methyl_Group->Anticancer Influences Binding Drug_Discovery Drug_Discovery Anticancer->Drug_Discovery Antimicrobial->Drug_Discovery Enzyme_Inhibition->Drug_Discovery Agrochemicals Agrochemicals Drug_Discovery->Agrochemicals

Caption: Potential applications based on molecular structure.

References

Spectroscopic Characterization of 7-Bromo-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-methylquinoline, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 4965-34-8[1]

  • Molecular Formula: C₁₀H₈BrN[1]

  • Molecular Weight: 222.08 g/mol [1]

  • Appearance: Light yellow solid[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.09s-H-8
7.80d8.2H-4
7.39m-H-5 and H-6
7.12d8.2H-3
2.61s-CH₃ (at C-2)
Solvent: CDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
160.3C-2
148.6C-8a
136.2C-4
131.2C-8
129.4C-5
128.9C-6
125.3C-4a
123.7C-7
122.6C-3
25.7CH₃ (at C-2)
Solvent: CDCl₃[2]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
1610C=N stretching vibration
1494Aromatic C=C stretching
1264C-H in-plane bending
841C-H out-of-plane bending (aromatic)
736C-Br stretching vibration
Sample Preparation: Thin Film[2]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
221, 223[M]⁺, Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)

The presence of two molecular ion peaks with an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3]

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

    • Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • Instrument Setup and Data Acquisition:

    • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[3]

    • The magnetic field is optimized by shimming to achieve sharp and symmetrical peaks.[3]

    • For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized.[3]

    • For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.[3]

    • The spectrum is then phased and the baseline is corrected.[3]

    • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]

For solid samples, the thin film method is a common and effective preparation technique.[4]

  • Sample Preparation:

    • Place approximately 50 mg of solid this compound into a small beaker or vial.[4]

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[4]

    • Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

    • Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.[4]

    • Acquire the infrared spectrum.

    • If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution.[4]

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electron Ionization (EI) is a widely used method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

  • Sample Introduction:

    • A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe, which is heated to volatilize the sample.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation:

    • The molecular ions are high-energy species and often undergo fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis and Detection:

    • The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_result Final Characterization Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Dissolve in Volatile Solvent Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI-MS) Prep_MS->Acq_MS Analysis_NMR FID Processing (Fourier Transform, Phasing, Baseline Correction) Acq_NMR->Analysis_NMR Analysis_IR Spectrum Interpretation (Peak Identification) Acq_IR->Analysis_IR Analysis_MS Spectrum Interpretation (Molecular Ion & Fragmentation) Acq_MS->Analysis_MS Result Structural Elucidation & Data Reporting Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Rising Potential of 7-Bromo-2-methylquinoline Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities. Among the vast library of quinoline derivatives, 7-Bromo-2-methylquinoline and its analogs are emerging as a promising class of compounds with significant potential in the development of novel therapeutics. The strategic introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, influencing the molecule's reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the bromo and methyl groups on the quinoline core allows for further chemical modifications, leading to the synthesis of diverse libraries of compounds for anticancer screening.[1][2] These derivatives are being investigated for their ability to interfere with key cellular processes essential for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

While extensive quantitative data for a broad range of this compound derivatives is still being actively researched, the following table summarizes the cytotoxic activity (IC50 values) of some representative quinoline derivatives against various cancer cell lines, providing a benchmark for the potential of this class of compounds. It is important to note that these are examples from the broader quinoline class, and specific derivatives of this compound are a key area of ongoing research.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
1 Quinoline-ChalconeMGC-803 (Gastric)1.38[3]
1 Quinoline-ChalconeHCT-116 (Colon)5.34[3]
1 Quinoline-ChalconeMCF-7 (Breast)5.21[3]
2 Phenylsulfonylurea-QuinolineHepG-2 (Liver)2.71[3]
2 Phenylsulfonylurea-QuinolineA549 (Lung)7.47[3]
2 Phenylsulfonylurea-QuinolineMCF-7 (Breast)6.55[3]
3 4-Iodoquinoline Derivative (5a)HL-60 (Leukemia)19.88 µg/mL
3 4-Iodoquinoline Derivative (5a)U937 (Leukemia)43.95 µg/mL
Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents are known to exert their effects by modulating various signaling pathways crucial for cancer progression.[2] Derivatives of this compound are hypothesized to target similar pathways, making them attractive candidates for targeted cancer therapy.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->VEGFR2 Inhibition Quinoline->PI3K Inhibition

Key signaling pathways potentially inhibited by quinoline derivatives.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The quinoline core is a well-established pharmacophore in antimicrobial drugs.[4][5] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and this compound derivatives are being explored for their potential to address this critical need. These compounds are screened for their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi.[6]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[6] The following table presents representative MIC values for some quinoline derivatives against common bacterial and fungal strains.

Compound ClassBacterial/Fungal StrainTypeRepresentative MIC (µg/mL)Reference
2-Phenyl-4-hydroxyquinolineStaphylococcus aureusGram-positive16 - 64[7]
2-Phenyl-4-hydroxyquinolineBacillus subtilisGram-positive8 - 32[7]
2-Phenyl-4-hydroxyquinolineEscherichia coliGram-negative32 - 128[7]
2-Phenyl-4-hydroxyquinolinePseudomonas aeruginosaGram-negative>128[7]
Quinoline-Sulfonamide HybridsCandida albicansFungus12.5 - 50[8]
Quinoline-Sulfonamide HybridsAspergillus nigerFungus25 - 100[8]

Enzyme Inhibition: A Targeted Approach to Disease Modulation

This compound and its derivatives have the potential to act as inhibitors of specific enzymes, which is a highly sought-after characteristic in modern drug development.[9] By targeting key enzymes involved in disease pathogenesis, these compounds can offer a more precise and potentially less toxic therapeutic intervention. For instance, quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[10]

While specific Ki values for this compound derivatives are not yet widely published, the general inhibitory potential of the quinoline scaffold against various enzymes suggests a promising avenue for future research.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments used in the evaluation of the biological activities of this compound derivatives.

General Synthetic Workflow for this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step chemical reactions to introduce various functional groups onto the core scaffold, thereby modulating their biological activity. A common strategy involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[2]

Synthesis_Workflow Start This compound Reaction1 Nucleophilic Aromatic Substitution (e.g., with amines) Start->Reaction1 Reaction2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction2 Product1 Substituted 7-Amino-2-methylquinoline Derivatives Reaction1->Product1 Product2 Substituted 7-Aryl/Alkyl-2-methylquinoline Derivatives Reaction2->Product2 Purification Purification (e.g., Chromatography, Recrystallization) Product1->Purification Product2->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

General synthetic workflow for creating diverse this compound derivatives.
Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • This compound derivatives (dissolved in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer and antimicrobial applications, coupled with their capacity for enzyme inhibition, warrants further intensive investigation. Future research should focus on the synthesis and screening of larger, more diverse libraries of these compounds to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for advancing these promising molecules from the laboratory to clinical applications. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of compounds.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methylquinoline is a halogenated quinoline derivative with a scaffold that is of significant interest in medicinal chemistry. While direct and extensive biological data on this compound itself is limited in publicly available literature, its structural analogs and derivatives have demonstrated a range of biological activities. This technical guide consolidates the current understanding of the potential therapeutic applications of this compound, drawing inferences from the activities of its derivatives. The primary focus is on its potential as a scaffold for the development of novel anticancer and antimicrobial agents. This document provides a summary of quantitative data from related compounds, detailed experimental protocols for evaluating biological activity, and visualizations of relevant pathways and workflows to guide further research and drug discovery efforts.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The quinoline core serves as a versatile template for the design and synthesis of novel therapeutic agents. The introduction of various substituents, such as a bromine atom at the 7-position and a methyl group at the 2-position, as seen in this compound, can significantly modulate the physicochemical properties and biological efficacy of the molecule. This guide explores the therapeutic potential of this compound by examining the biological activities of its derivatives and related quinoline compounds.

Potential Therapeutic Areas and Targets

Based on the biological evaluation of structurally similar compounds, the therapeutic potential of this compound is primarily anticipated in the fields of oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents through various mechanisms of action. These include the inhibition of key enzymes involved in DNA replication and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival.

Potential Molecular Targets:

  • Topoisomerases: Certain brominated quinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for relieving torsional stress in DNA during replication and transcription.

  • Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Derivatives of this compound, specifically furoquinolinediones, have been identified as inhibitors of TDP2, an enzyme that repairs DNA damage caused by topoisomerase II inhibitors.

  • Receptor Tyrosine Kinases (RTKs): Quinoline-based compounds are known to target RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in various cancers.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and some quinoline derivatives have been shown to inhibit its components.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drugs. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Potential Molecular Targets:

  • Bacterial Dihydropteroate Synthase (DHPS): Molecular docking studies of some 7-bromoquinoline-5,8-dione derivatives suggest interaction with this key enzyme in the folate biosynthesis pathway of bacteria.

  • DNA Gyrase and Topoisomerase IV: Quinolone antibiotics, a class of drugs with a related core structure, are known to inhibit these essential bacterial enzymes, preventing DNA replication.

Quantitative Data Summary

Table 1: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Derivative 5bKlebsiella pneumoniae0.80 - 1.00[1][2]
Derivative 5dSalmonella typhi0.80 - 1.00[1][2]

Table 2: Cytotoxicity of Furoquinolinedione Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
1 TDP2 WCE22[3]
74 Rec TDP21.9[3]
74 TDP2 WCE2.1[3]

(Note: Rec TDP2 refers to recombinant TDP2, and TDP2 WCE refers to TDP2 in whole cell extracts.)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potential targets for quinoline-based anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibitor->PI3K

Caption: Potential inhibition of EGFR and PI3K/Akt signaling pathways by quinoline derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Oncology antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial Infectious Diseases hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Workflow for the development of therapeutic agents from this compound.

Conclusion

While direct evidence for the therapeutic targets of this compound is limited, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The primary areas of promise appear to be in the development of novel anticancer and antimicrobial agents. Further investigation into the synthesis of diverse libraries of this compound derivatives and their systematic biological evaluation is warranted. The experimental protocols and potential targets outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this and related quinoline compounds. Researchers are encouraged to perform direct biological assays on this compound to establish a baseline of its activity and guide the rational design of more potent and selective derivatives.

References

Solubility Profile of 7-Bromo-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected solubility and providing detailed experimental protocols for precise quantitative determination.

While a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents, this guide aims to bridge this knowledge gap. By examining the properties of structurally similar compounds and outlining a robust experimental framework, researchers can effectively determine the solubility profile essential for applications in synthesis, purification, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4965-34-8
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Physical Form Solid
Melting Point 57°C

Qualitative Solubility Assessment

Based on the general solubility principles of quinoline derivatives, this compound is anticipated to exhibit solubility in a range of common organic solvents. The aromatic quinoline core, coupled with the methyl group, contributes to its lipophilic character, suggesting favorable interactions with non-polar and polar aprotic solvents. The presence of the bromine atom further enhances its lipophilicity.

Expected Qualitative Solubility:

  • Likely Soluble in: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene.

  • Sparingly Soluble to Soluble in: Methanol, Ethanol.

  • Likely Insoluble in: Hexane, Water.

It is crucial to note that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is necessary for accurate solubility assessment.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal shake-flask method is the gold standard and is widely recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Materials
  • This compound (high purity solid)

  • Analytical grade organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid. For finer separation, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

Data Presentation

The experimentally determined quantitative solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Illustrative Table for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Chloroform25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Note: The data in this table should be replaced with experimentally determined values.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_compound Add excess this compound to vial start->add_compound add_solvent Add known volume of organic solvent add_compound->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate sedimentation Allow sedimentation of excess solid agitate->sedimentation centrifugation Centrifuge for complete separation sedimentation->centrifugation sampling Withdraw and filter supernatant centrifugation->sampling quantification Quantify concentration (HPLC/UV-Vis) sampling->quantification calculation Calculate solubility quantification->calculation end End calculation->end

Workflow for the experimental determination of solubility.

This comprehensive approach will enable researchers to generate the critical solubility data required for the effective utilization of this compound in their research and development endeavors.

Purity and appearance of 7-Bromo-2-methylquinoline solid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Appearance of 7-Bromo-2-methylquinoline Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of solid this compound (CAS No: 4965-34-8). The document details its physical and chemical properties, standardized methodologies for purity assessment, and a general workflow for its analysis, designed to meet the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties and Appearance

This compound is a heterocyclic compound with a quinoline backbone, featuring a bromine atom at the 7-position and a methyl group at the 2-position.[1] In its solid state, it typically appears as a light brown powder.[2] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4965-34-8
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol [1][3]
Appearance Light brown powder[2]
Melting Point 77-79 °C[2]
Purity (Typical) ≥99%[2]
Solubility Data not widely available, but likely soluble in organic solvents like methanol and DMSO.

Note: Some suppliers, such as Sigma-Aldrich, state that they do not perform analytical testing on this product and the buyer is responsible for confirming its purity.

Experimental Protocols for Purity and Characterization

Accurate determination of the purity and identity of this compound is crucial for its application in research and development. The following are standard experimental protocols that can be employed.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting point.

    • A second, more precise measurement is conducted with a slow heating rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.[4] A reversed-phase HPLC method is generally suitable for quinoline derivatives.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm), a pump, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 10 minutes.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.

  • Analysis:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of this compound and identifying any proton-containing impurities.

Methodology:

  • Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are analyzed to confirm the expected molecular structure. The presence of unexpected peaks may indicate impurities.

Workflow for Purity Analysis

The following diagram illustrates a general workflow for the comprehensive purity analysis of a this compound solid sample.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Physical Characterization cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Solid Sample of This compound Visual Visual Inspection (Appearance, Color) Sample->Visual MP Melting Point Determination Visual->MP HPLC HPLC Analysis (Purity Assessment) MP->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Data Data Interpretation & Purity Calculation NMR->Data Report Final Report Generation Data->Report

Caption: General experimental workflow for the purity analysis of this compound.

Synthesis Overview

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline.[1] Another synthetic route starts from 3-bromoaniline and paraldehyde. The diagram below outlines a generalized synthetic pathway.

G Reactant1 3-Bromoaniline Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Paraldehyde Reactant2->Intermediate Product This compound Intermediate->Product Doebner-von Miller reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Purification->Product Purified Product

Caption: Generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to 7-Bromo-2-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methylquinoline is a halogenated quinoline derivative that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable starting material for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on the biological activity of its derivatives, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Chemical and Physical Properties

This compound is a solid heterocyclic compound with the molecular formula C₁₀H₈BrN.[1] Its structure consists of a quinoline core with a bromine atom at the 7-position and a methyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and biological activity.[1]

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 4965-34-8[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Solid
SMILES CC1=NC2=C(C=C1)C=CC(=C2)Br[1]
InChI InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and straightforward method is the direct bromination of 2-methylquinoline.[1] Alternatively, a multi-step synthesis starting from 3-bromoaniline and paraldehyde offers another viable pathway.[3] Below is a detailed experimental protocol for a plausible synthetic route based on established methodologies for similar quinoline derivatives.[4][5]

Experimental Protocol: Synthesis via Combes Quinoline Synthesis and Subsequent Bromination

This synthetic approach involves the formation of the quinoline ring system followed by regioselective bromination.

Step 1: Synthesis of 2-Methylquinoline (Intermediate)

This step utilizes the Combes quinoline synthesis.

  • Reactants: Aniline, Acetylacetone

  • Catalyst: Concentrated Sulfuric Acid

  • Procedure:

    • To a round-bottom flask, add aniline (1.0 equivalent) and acetylacetone (1.1 equivalents).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 equivalents) with constant stirring.

    • After the addition is complete, heat the reaction mixture to 110°C for 4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methylquinoline.

    • Purify the crude product by recrystallization from ethanol.

Step 2: Bromination of 2-Methylquinoline

  • Reactants: 2-Methylquinoline, N-Bromosuccinimide (NBS)

  • Solvent: Carbon Tetrachloride (CCl₄)

  • Initiator: Benzoyl Peroxide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

G cluster_synthesis Synthesis Workflow Aniline Aniline Combes Combes Quinoline Synthesis Aniline->Combes Acetylacetone Acetylacetone Acetylacetone->Combes H2SO4 H₂SO₄ (catalyst) H2SO4->Combes Intermediate 2-Methylquinoline Combes->Intermediate Bromination Bromination Intermediate->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Initiator Benzoyl Peroxide (initiator) Initiator->Bromination FinalProduct This compound Bromination->FinalProduct

Plausible synthetic workflow for this compound.

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1][6] The bromine atom at the 7-position provides a reactive handle for further molecular modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[6]

Anticancer Activity of Derivatives

While specific anticancer activity data for this compound is not extensively reported, numerous studies have demonstrated the potent anticancer effects of its derivatives.[8][9] These compounds often exert their activity by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

Table 2: Anticancer Activity of Selected Bromo-Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)9.6[8]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)5.45[8]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon adenocarcinoma)7.2[8]
6-Bromo-2-(butylthio)-N-(4-methoxyphenyl)quinoline-4-carboxamideMCF-7 (human breast adenocarcinoma)15.85[10]
6-Bromo-2-(butylthio)-N-(4-methoxyphenyl)quinoline-4-carboxamideSW480 (human colon adenocarcinoma)17.85[10]
Antimicrobial Activity of Derivatives

Quinoline-based compounds have a long history as antimicrobial agents.[11][12] Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.[1]

Table 3: Antimicrobial Activity of Selected Bromo-Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivativeE. coli ATCC259222[11]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeS. pyrogens ATCC196152[11]
2,2-bis(6-bromo-3-indolyl)ethylamineE. coli ATCC 352188[13]
2,2-bis(6-bromo-3-indolyl)ethylamineS. aureus ATCC 433878[13]
2,2-bis(6-bromo-3-indolyl)ethylamineK. pneumoniae 6/48[13]

Putative Mechanisms of Action in Cancer: Key Signaling Pathways

Quinoline derivatives are known to target several critical signaling pathways that are often dysregulated in cancer.[6][7] While the precise mechanism of action for this compound itself is not fully elucidated, its derivatives are often designed to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, and downstream pathways like PI3K/Akt.[6]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a central role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

G cluster_egfr EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Simplified EGFR signaling pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization_P Dimerization & Autophosphorylation VEGFR2->Dimerization_P PLCg PLCγ Dimerization_P->PLCg PI3K PI3K Dimerization_P->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis PI3K->Angiogenesis

Simplified VEGFR-2 signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival mTOR->CellSurvival

Simplified PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new therapeutic agents and functional materials. While the biological activities of the parent compound are not extensively documented, its derivatives have demonstrated promising anticancer and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive scaffold for further investigation in drug discovery programs. Future research should focus on the synthesis and biological evaluation of novel derivatives, as well as elucidating the precise mechanisms of action of these compounds.

References

Commercial Suppliers and Technical Guide for 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 7-Bromo-2-methylquinoline (CAS No. 4965-34-8) is a key heterocyclic building block. Its quinoline core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom and a methyl group offers versatile opportunities for functionalization in the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and the potential biological significance of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Researchers should note that while some suppliers provide detailed analytical data, others may offer the product with the expectation that the buyer confirms its identity and purity.

SupplierProduct NumberPurity SpecificationAvailable Quantities
Sigma-Aldrich VariesNot specified; sold "as-is" for early discovery researchVaries
Santa Cruz Biotechnology sc-280007≥98%1 g, 5 g
Smolecule S685532Not specifiedInquire
BLD Pharmatech Co., Ltd. BL3H1F1CC68FNot specifiedInquire
Fluorochem (Preferred Partner) FLUH99C88CAFNot specifiedInquire
ChemScene CS-0375850≥97%50 mg, 100 mg, 250 mg, 500 mg, 1 g
MySkinRecipes Not specifiedNot specifiedInquire

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [1][2]
Appearance Off-white to light brown solid
Melting Point ~77-79 °C[3]
CAS Number 4965-34-8[1][2]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Doebner-Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.

Doebner-Miller Reaction Mechanism

The Doebner-Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to form the quinoline ring system.

Doebner_Miller_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 3-Bromoaniline 3-Bromoaniline Michael_Addition Michael Addition 3-Bromoaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate A Dehydration Dehydration Cyclization->Dehydration Intermediate B Oxidation Oxidation Dehydration->Oxidation Intermediate C This compound This compound Oxidation->this compound

Doebner-Miller reaction mechanism for the synthesis of this compound.

Experimental Protocol: Doebner-Miller Synthesis

Materials:

  • 3-Bromoaniline

  • Crotonaldehyde (or paraldehyde as a source)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a reaction vessel containing concentrated hydrochloric acid, cool the solution to 0 °C in an ice bath.

  • Slowly add 3-bromoaniline to the cooled acid solution with stirring.

  • To this mixture, add crotonaldehyde (or paraldehyde) dropwise, maintaining the temperature at or below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This step is highly exothermic and should be performed with caution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product from the synthesis is typically a mixture of isomers and byproducts and requires purification. Column chromatography is an effective method, and recrystallization can be used for further purification.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in cyclohexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting with 100% cyclohexane and gradually increasing the polarity to 10% ethyl acetate in cyclohexane).

  • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

  • Purified or semi-purified this compound

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve the this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • To maximize the yield, the flask can be placed in an ice bath for a short period.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed by various analytical techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the 7-bromo-2-methyl substitution pattern.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment.

Biological Significance and Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable intermediate for the synthesis of compounds targeting various signaling pathways implicated in disease.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline-based compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.[5] These include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[6][7]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a key target in cancer therapy, and its inhibition can block downstream signaling cascades that promote cell division.[8][9]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14]

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Dimerization & Autophosphorylation PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Quinoline_Derivative Quinoline Derivative (e.g., from this compound) Quinoline_Derivative->RTK Quinoline_Derivative->PI3K

Inhibition of a representative signaling pathway by quinoline derivatives.

The bromine atom at the 7-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the generation of large libraries of compounds for screening against these and other biological targets.

Antimicrobial Activity

The quinoline scaffold is also present in numerous antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

Conclusion

This compound is a readily available and synthetically versatile building block for medicinal chemistry and drug discovery. The straightforward synthesis via the Doebner-Miller reaction and established purification protocols make it an accessible starting material. Its potential for derivatization to target key signaling pathways in cancer and other diseases underscores its importance for researchers in the field. This guide provides a foundational resource for the procurement, synthesis, and application of this valuable chemical intermediate.

References

The Quinoline Core: A Historical and Synthetic Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of quinoline-based compounds, a cornerstone scaffold in medicinal chemistry. From the isolation of the first natural antimalarial to the development of broad-spectrum synthetic antibiotics, the quinoline ring system has been central to the creation of transformative therapeutic agents. This document details the pivotal historical milestones, foundational synthetic methodologies with explicit experimental protocols, and the mechanisms of action that define this critical class of compounds.

The Dawn of the Quinoline Era: From Natural Barks to a Privileged Scaffold

The story of quinoline in medicine begins not in a laboratory, but with the indigenous peoples of Peru, who used the bark of the Cinchona tree to treat fevers. This traditional knowledge led to the isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou. Quinine, a quinoline alkaloid, became the first effective treatment for malaria and remained the primary antimalarial for over a century.

The quinoline structure itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] The structural elucidation of quinine and the independent availability of the quinoline core from coal tar ignited intense interest within the burgeoning field of synthetic chemistry. This dual origin story—a potent natural product and an accessible synthetic building block—established quinoline as a "privileged scaffold," a molecular framework with a proven affinity for biological targets.

The timeline below illustrates the key milestones in the journey of quinoline compounds from natural remedy to rationally designed drugs.

Quinoline_Discovery_Timeline cluster_17th_Century 17th Century cluster_19th_Century 19th Century cluster_20th_Century 20th Century Cinchona Use of Cinchona Bark in Peru for Fevers Quinine 1820: Quinine Isolated by Pelletier & Caventou Cinchona->Quinine Leads to Chloroquine 1934: Chloroquine Synthesized (as Resochin) Quinine->Chloroquine Spurs search for synthetic analogs Quinoline_Tar 1834: Quinoline Isolated from Coal Tar by Runge Skraup 1880: Skraup Synthesis Developed Quinoline_Tar->Skraup Enables synthetic exploration Friedlander 1882: Friedländer Synthesis Developed Nalidixic 1962: Nalidixic Acid Discovered Ciprofloxacin 1983: Ciprofloxacin Synthesized Nalidixic->Ciprofloxacin Leads to development of Fluoroquinolones

A timeline of key discoveries in quinoline medicinal chemistry.

Foundational Synthetic Methodologies

The ability to construct the quinoline core with diverse substitution patterns was critical to its development as a pharmacophore. Several classical named reactions, developed in the late 19th century, remain fundamental to quinoline chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for preparing the parent quinoline ring. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[2][3] The reaction is notoriously exothermic but highly effective.[2]

The general workflow involves the dehydration of glycerol to acrolein, Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.

Skraup_Synthesis_Workflow start Start: Aniline, Glycerol, H₂SO₄, Oxidizing Agent mix 1. Mix Reactants Cautiously add H₂SO₄ to Aniline and Glycerol start->mix heat 2. Initiate Reaction Gently heat mixture. Reaction becomes exothermic. mix->heat reflux 3. Complete Reaction Reflux for several hours after initial vigor subsides heat->reflux workup 4. Workup Cool, dilute with water, and neutralize with NaOH reflux->workup distill 5. Isolation Isolate crude product via steam distillation workup->distill purify 6. Purification Purify by distillation distill->purify end End: Quinoline Product purify->end

A generalized experimental workflow for the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[4][5]

  • Materials:

    • Aniline (freshly distilled)

    • Glycerol (anhydrous)

    • Nitrobenzene

    • Concentrated Sulfuric Acid

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (to moderate the reaction)

    • Sodium Hydroxide solution (for workup)

  • Procedure:

    • Reaction Setup: In a large round-bottom flask fitted with an efficient reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and anhydrous glycerol with cooling and swirling.

    • Addition of Reagents: Add ferrous sulfate heptahydrate to the aniline sulfate mixture. Finally, add the nitrobenzene, which serves as the oxidizing agent.

    • Heating: Gently heat the mixture using an oil bath. The reaction is highly exothermic and will begin to boil vigorously. Be prepared to remove the external heating source. If the reaction becomes too violent, the flask can be cautiously cooled with a wet towel.

    • Completion: Once the initial exothermic reaction subsides (typically after 30-60 minutes), heat the mixture to reflux for 3-4 hours to ensure the reaction proceeds to completion.

    • Workup: Allow the reaction mixture to cool. Carefully dilute the dark mixture with water. Slowly, and with cooling, neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10).

    • Isolation: Set up for steam distillation. Vigorously pass steam through the mixture to distill the crude quinoline along with any unreacted nitrobenzene. Collect the distillate until the organic layer ceases to increase in volume.

    • Purification: Separate the organic layer from the steam distillate. To remove residual aniline, the crude product can be acidified, treated with a solution of sodium nitrite to diazotize the aniline, and then re-basified and extracted. The final product is purified by vacuum distillation, collecting the fraction boiling at approximately 235-237 °C.[2]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis.[6][7]

Experimental Protocol: Microwave-Assisted Friedländer Annulation

This protocol is a general, modern adaptation for rapid synthesis.[6]

  • Materials:

    • 1-(2-Amino-5-methylphenyl)ethanone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Glacial Acetic Acid (3 mL)

    • Microwave synthesis vial (10 mL)

  • Procedure:

    • Mixing: In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone and ethyl acetoacetate.

    • Catalyst Addition: Add glacial acetic acid, which serves as both the catalyst and solvent.

    • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 10-20 minutes).

    • Workup: After cooling, pour the reaction mixture into ice-cold water.

    • Isolation: Collect the precipitated solid product by filtration, wash with cold water, and dry.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Key Quinoline-Based Drug Classes

The 4-Aminoquinolines: A New Generation of Antimalarials

The search for synthetic alternatives to quinine, driven by wartime supply shortages, led to the development of the 4-aminoquinoline class. Chloroquine , synthesized in 1934 by Hans Andersag at Bayer (originally named Resochin), emerged as a highly effective and widely used antimalarial drug after World War II.[4]

Mechanism of Action: Chloroquine's efficacy stems from its ability to interfere with the malaria parasite's detoxification process within the host's red blood cells.[8] The parasite digests hemoglobin, releasing toxic heme. It normally crystallizes this heme into a non-toxic pigment called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it binds to heme, preventing its polymerization into hemozoin. The buildup of this toxic heme-chloroquine complex leads to oxidative stress, membrane damage, and parasite death.[8][9]

Chloroquine_MOA cluster_RBC Infected Red Blood Cell cluster_Vacuole Parasite Food Vacuole (Acidic) HemePoly Heme Polymerase Hemozoin Hemozoin (Non-toxic crystal) HemePoly->Hemozoin Polymerization Heme Toxic Heme Heme->HemePoly Substrate HemeCQ Heme-CQ Complex (Toxic) Heme->HemeCQ Lysis Parasite Lysis & Death HemeCQ->Lysis Leads to CQ_ion Chloroquine (CQ) Accumulates and is protonated in acidic pH CQ_ion->HemePoly INHIBITS CQ_ion->Heme Binds to Hb Hemoglobin Hb->Heme Digestion by Parasite

Mechanism of action of Chloroquine in the malaria parasite.
Experimental Protocol: Final Step in Chloroquine Synthesis

This describes the final condensation step to produce chloroquine from its key intermediates.[9]

  • Materials:

    • 4,7-dichloroquinoline

    • 4-N,N-diethylamino-1-methylbutylamine (also known as novoldiamine)

    • Phenol (can be used as a solvent/catalyst)

  • Procedure:

    • Mixing: In a reaction vessel suitable for high-temperature reactions, combine 4,7-dichloroquinoline and a slight excess of 4-N,N-diethylamino-1-methylbutylamine.

    • Heating: Heat the mixture, often in the presence of phenol, to a high temperature (e.g., 160-180 °C).

    • Reaction: Maintain the temperature for several hours until the condensation reaction is complete (monitored by TLC or HPLC). The reaction involves the nucleophilic substitution of the chlorine at the 4-position of the quinoline ring by the primary amine of the side chain.

    • Workup: After cooling, the reaction mixture is dissolved in a dilute acid. The phenol is removed by extraction with an organic solvent.

    • Isolation: The aqueous layer is then made basic with sodium hydroxide, which precipitates the chloroquine free base.

    • Purification: The crude chloroquine base is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[10]

The Fluoroquinolones: A Revolution in Antibacterial Therapy

The development of quinolone-based antibacterial agents began with the serendipitous discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis. While effective against Gram-negative bacteria in urinary tract infections, its utility was limited. The breakthrough came with the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core, giving rise to the fluoroquinolones. Ciprofloxacin , synthesized in 1983, was a landmark second-generation fluoroquinolone with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[3][6]

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with cleaved DNA, fluoroquinolones cause double-strand DNA breaks, leading to a rapid cessation of cellular processes and bacterial death.

Experimental Protocol: Synthesis of Ciprofloxacin Intermediate

This protocol describes a key cyclization step in a common ciprofloxacin synthesis route.[8]

  • Materials:

    • Product from the acylation of 3-dimethylamino-acrylic acid methyl ester with 2,4-dichloro-5-fluoro benzoyl chloride (an enamine intermediate)

    • Cyclopropylamine

    • Potassium Carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Toluene

  • Procedure:

    • Cyclization: To the enamine intermediate dissolved in toluene, add cyclopropylamine at room temperature and stir for 1 hour.

    • Ring Closure: Add potassium carbonate and DMF to the mixture and stir for 10 minutes.

    • Heating and Isolation: Increase the temperature of the reaction mixture to 120-125 °C. During this phase, toluene will distill off (at 110-115 °C). Maintain the reaction at this temperature and stir for 4 hours, monitoring by TLC.

    • Workup: After the reaction is complete, cool the mixture to 35-40 °C. Quench the reaction by pouring it into ice water (approx. 5 times the volume of DMF).

    • Precipitation: Stir the aqueous mixture at room temperature for 1.5 hours to allow the product to precipitate fully.

    • Isolation: Filter the solid product, wash with water and then with a non-polar solvent like hexane, and dry to yield the quinolone core intermediate (methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate). This intermediate is then reacted with piperazine in a subsequent step to yield ciprofloxacin.[8]

Quantitative Biological Activity

The potency of quinoline compounds is typically assessed by their half-maximal inhibitory concentration (IC₅₀) for antimalarials or their minimum inhibitory concentration (MIC) for antibacterials. The tables below summarize representative data for key compounds.

Table 1: Antimalarial Activity of Selected Quinoline Compounds

CompoundPlasmodium falciparum StrainIC₅₀ (nM)Reference(s)
Quinine K1 (Resistant)100 - 300[11][12]
3D7 (Sensitive)20 - 50[11][12]
Chloroquine Dd2 (Resistant)150 - 300[13][14]
HB3 (Sensitive)10 - 25[13][14]
W2 (Resistant)~370[15]
Amodiaquine W2 (Resistant)50 - 100[11]
3D7 (Sensitive)5 - 15[11]
Mefloquine W2 (Resistant)30 - 60[11]
3D7 (Sensitive)20 - 40[11]
Note: IC₅₀ values can vary based on assay conditions. The strains listed are common laboratory strains with varying sensitivity to chloroquine.

Table 2: Antibacterial Activity of Selected Fluoroquinolones

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Nalidixic Acid E. coli8 - 16>32[16]
Ciprofloxacin E. coli≤0.015 - 0.030.06 - 0.25[16][17][18]
S. aureus (MSSA)0.25 - 0.50.5 - 1.0[19][20]
S. aureus (MRSA)4 - 16>32[19][20]
Levofloxacin E. coli≤0.030.06[21]
S. aureus (MSSA)0.25 - 0.50.5 - 1.0[19]
Moxifloxacin E. coli≤0.060.125[21]
S. aureus (MSSA)0.06 - 0.1250.125[19]
Note: MIC₅₀/MIC₉₀ refer to the concentrations required to inhibit 50% and 90% of isolates, respectively. MSSA = Methicillin-sensitive S. aureus; MRSA = Methicillin-resistant S. aureus.

Conclusion

The quinoline scaffold has demonstrated remarkable versatility and enduring relevance in medicinal chemistry. From its origins as the active component in a traditional herbal remedy to its central role in the development of synthetic antimalarials and broad-spectrum antibiotics, its history is a testament to the power of natural product inspiration and synthetic innovation. The foundational synthetic methods developed over a century ago continue to be refined and utilized, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. For drug development professionals, a deep understanding of the history, synthesis, and mechanisms of this privileged core remains an invaluable asset in the ongoing search for novel medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methylquinoline from 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Bromo-2-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science, starting from 3-bromoaniline. The described method is a modification of the classic Doebner-von Miller reaction, a robust and widely used method for quinoline synthesis.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[1] In this specific application, 3-bromoaniline is reacted with crotonaldehyde, which can be generated in situ from paraldehyde, in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the quinoline ring system.

A key consideration in the synthesis of substituted quinolines from meta-substituted anilines is the regioselectivity of the cyclization step. The reaction of 3-bromoaniline can potentially yield both this compound and 5-Bromo-2-methylquinoline. The protocol provided below describes the synthesis and subsequent chromatographic separation of the desired 7-bromo isomer.

Quantitative Data Summary

ParameterValueReference
Product NameThis compound[2]
CAS Number4965-34-8[3][4]
Molecular FormulaC₁₀H₈BrN[2][3][4][5]
Molecular Weight222.08 g/mol [2][3][4][5]
AppearanceLight yellow solid[2]
Yield46% (of the 7-bromo isomer after purification)[2]
Melting Point57°C[2]
¹H NMR (CDCl₃)δ 8.09 (s, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.39 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 2.61 (s, 3H)[2]
¹³C NMR (CDCl₃)δ 160.3, 148.6, 136.2, 131.2, 129.4, 128.9, 125.3, 123.7, 122.6, 25.7[2]
IR (thin film)1610, 1494, 1264, 841, 736 cm⁻¹[2]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis A Cool 37% HCl to 0°C B Slowly add 3-Bromoaniline A->B C Add Paraldehyde dropwise B->C D Stir at room temperature for 1 hour C->D E Heat to reflux for 3 hours D->E F Cool to 0°C E->F G Neutralize with saturated aq. NaOH F->G H Extract with Dichloromethane (3x) G->H I Combine organic phases H->I J Wash with water and brine I->J K Dry over anhydrous MgSO₄ J->K L Concentrate under reduced pressure K->L M Column Chromatography (Silica gel, cyclohexane-ethyl acetate=9:1) L->M N Isolate this compound M->N O Characterization (NMR, IR, MP) N->O G cluster_0 Doebner-von Miller Reaction Mechanism A 3-Bromoaniline C Michael Addition A->C B Crotonaldehyde (from Paraldehyde) B->C D β-Anilino aldehyde intermediate C->D E Cyclization D->E F Dihydroquinoline intermediate E->F G Dehydration F->G H Oxidation G->H I This compound + 5-Bromo-2-methylquinoline H->I

References

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methylquinoline via the Doebner-Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 7-Bromo-2-methylquinoline, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. The synthesis is achieved through the classic Doebner-Miller reaction, a robust and widely used method for the preparation of quinoline derivatives.

The Doebner-Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1][2] In this specific application, 3-bromoaniline is reacted with crotonaldehyde, which is generated in situ from its stable trimer, paraldehyde. The reaction proceeds through a sequence of conjugate addition, cyclization, dehydration, and oxidation steps to yield the desired quinoline.[2][3] This method is particularly useful for accessing substituted quinolines that may not be readily available through other synthetic routes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.

ParameterValue
Yield 46%
Melting Point 57°C
Appearance Light yellow solid
IR (thin film) 1610, 1494, 1264, 841, 736 cm⁻¹
¹H NMR (CDCl₃) δ 8.09 (s, 1H, H8), 7.80 (d, J = 8.2 Hz, 1H, H4), 7.39 (m, 2H, H5 and H6), 7.12 (d, J = 8.2 Hz, 1H, H3), 2.61 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 160.3 (C2), 148.6 (C8a), 136.2 (C4), 131.2 (C8), 129.4 (C5), 128.9 (C6), 125.3 (C4a), 123.7 (C7), 122.6 (C3), 25.7 (CH₃)

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[4]

Materials:

  • 3-Bromoaniline

  • Hydrochloric acid (37% aqueous solution)

  • Paraldehyde (trimer of acetaldehyde)

  • Sodium hydroxide (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool a 37% hydrochloric acid solution (200 mL) to 0°C using an ice bath.

  • Addition of Reactants: Slowly add 3-bromoaniline (10 mL, 92 mmol) to the cooled acid solution. Subsequently, add paraldehyde (11 mL, 0.8 mol) dropwise to the reaction mixture.

  • Initial Reaction: Stir the mixture at room temperature for 1 hour.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Workup - Neutralization: After the reflux period, cool the mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium hydroxide (200 mL) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of 5-bromo- and this compound, is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (9:1) as the eluent.

  • Product Isolation: Collect the fractions containing the desired this compound isomer and concentrate the solvent to yield a light yellow solid (9.3 g, 46%).[4]

Reaction Mechanism and Workflow

The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction mechanism.

experimental_workflow reagents 1. Reaction Setup (3-Bromoaniline, HCl, Paraldehyde) reaction 2. Reaction (Stir at RT, then Reflux) reagents->reaction 1h RT, 3h reflux workup 3. Workup (Neutralization & Extraction) reaction->workup Cooling, NaOH purification 4. Purification (Column Chromatography) workup->purification DCM extraction product 5. Product Isolation (this compound) purification->product Evaporation doebner_miller_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aniline 3-Bromoaniline michael_adduct Michael Adduct aniline->michael_adduct 1,4-Conjugate Addition crotonaldehyde Crotonaldehyde (from Paraldehyde) crotonaldehyde->michael_adduct enamine Enamine Intermediate michael_adduct->enamine Tautomerization dihydroquinoline 1,2-Dihydroquinoline enamine->dihydroquinoline Intramolecular Electrophilic Cyclization quinoline This compound dihydroquinoline->quinoline Dehydration & Oxidation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 7-Bromo-2-methylquinoline. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents. The bromine atom at the 7-position serves as a convenient handle for introducing molecular diversity through well-established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document offers detailed experimental protocols, data on reaction conditions, and visualizations to aid in the synthesis of novel 2-methylquinoline derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions allow for the strategic introduction of aryl, amino, and alkynyl groups at the 7-position, paving the way for the development of new chemical entities with potential therapeutic applications. The quinoline core is a privileged scaffold in numerous biologically active compounds, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies in drug development.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2-methylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Arylboronic Acid (R-B(OH)2) reactant2->reagents product 7-Aryl-2-methylquinoline reagents->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Tabulated Data for Suzuki-Miyaura Coupling:
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O10016~90-98
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9024~75-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃THF/H₂O8012~80-90

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-methylquinoline.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-2-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is a powerful tool for the synthesis of arylamines.

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Amine (R¹R²NH) reactant2->reagents product 7-Amino-2-methylquinoline reagents->product

Caption: General scheme of the Buchwald-Hartwig amination.

Tabulated Data for Buchwald-Hartwig Amination:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018~80-90
2PiperidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11024~75-85
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH10016~85-95
4Benzophenone imine (NH₃ surrogate)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃THFReflux12~70 (after hydrolysis)[2]

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 7-Alkynyl-2-methylquinolines

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is highly effective for the formation of C(sp²)-C(sp) bonds.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base reactant1->reagents reactant2 Terminal Alkyne (R-C≡CH) reactant2->reagents product 7-Alkynyl-2-methylquinoline reagents->product

Caption: General scheme of the Sonogashira cross-coupling reaction.

Tabulated Data for Sonogashira Coupling:
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6512~85-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF808~90-98
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrileRT24~80-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)i-Pr₂NHDioxane7016~75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalysts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Catalytic_Cycles cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle cluster_2 Sonogashira Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)L2-X Pd0->OA_complex Oxidative Addition Transmetalation Ar-Pd(II)L2-R OA_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product_out Ar-R Transmetalation->Product_out Base_in Base Base_in->Transmetalation Boronic_in R-B(OH)2 Boronic_in->Transmetalation ArX_in Ar-X ArX_in->OA_complex Pd0_BH Pd(0)Ln OA_complex_BH Ar-Pd(II)L2-X Pd0_BH->OA_complex_BH Oxidative Addition Amine_complex [Ar-Pd(II)L2(HNR¹R²)]+X⁻ OA_complex_BH->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L2(NR¹R²) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0_BH Reductive Elimination Product_out_BH Ar-NR¹R² Amido_complex->Product_out_BH Amine_in R¹R²NH Amine_in->OA_complex_BH Base_in_BH Base Base_in_BH->Amine_complex ArX_in_BH Ar-X ArX_in_BH->OA_complex_BH Pd0_S Pd(0)Ln OA_complex_S Ar-Pd(II)L2-X Pd0_S->OA_complex_S Oxidative Addition Alkyne_complex Ar-Pd(II)L2(C≡CR) OA_complex_S->Alkyne_complex Transmetalation Alkyne_complex->Pd0_S Reductive Elimination Product_out_S Ar-C≡CR Alkyne_complex->Product_out_S Cu_cycle Cu(I) Cycle Cu_cycle->OA_complex_S ArX_in_S Ar-X ArX_in_S->OA_complex_S

Caption: Catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 7-substituted-2-methylquinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable methods for the formation of C-C, C-N, and C-C(sp) bonds, respectively. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space around the privileged quinoline scaffold. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: Synthesis of Anticancer Agents Utilizing 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 7-Bromo-2-methylquinoline as a versatile starting material for the synthesis of novel anticancer agents. The protocols outlined are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a foundational guide for the development of new therapeutic compounds.

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] The strategic placement of a bromine atom at the 7-position of the 2-methylquinoline core provides a reactive handle for molecular elaboration through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the exploration of chemical space to identify potent and selective inhibitors of key cancer-related signaling pathways.

Key Synthetic Strategies

The primary strategy for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of a carbon-carbon bond between the quinoline core and a wide range of boronic acids or esters, leading to the synthesis of a diverse library of 7-aryl-2-methylquinoline derivatives.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-2-methylquinoline Derivatives

This protocol outlines a general procedure for the synthesis of 7-aryl-2-methylquinoline derivatives from this compound.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-2-methylquinoline derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K-562, HeLa)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • 96-well plates

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of a compound required to inhibit cell growth by 50%).[5]

Quantitative Data on Anticancer Activity of Substituted 2-Methylquinoline Derivatives

The following table summarizes the reported anticancer activities of various 2-methylquinoline derivatives against different cancer cell lines. This data can serve as a benchmark for newly synthesized compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-Chloro-2-(3-bromophenyl)quinoline-4-carboxylic acidK-562Inactive[6]
6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acidHeLaMinimum Response[6]
2-Arylquinoline derivative 11 PC334.34[7]
2-Arylquinoline derivative 12 PC331.37[7]
2-Arylquinoline derivative 13 HeLa8.3[7]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 HeLa13.15[7]
Quinoline-chalcone derivative 12e MGC-8031.38[8]
Quinoline-chalcone derivative 12e HCT-1165.34[8]
Quinoline-chalcone derivative 12e MCF-75.21[8]

Visualizations

Synthetic Workflow

G start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid, Pd Catalyst, Base reagents->reaction product 7-Aryl-2-methylquinoline Derivatives reaction->product bioassay In Vitro Anticancer Activity Screening (e.g., MTT Assay) product->bioassay data IC50 Determination bioassay->data

Caption: Synthetic workflow for the preparation and evaluation of anticancer agents from this compound.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for cancer cell proliferation and survival.[9] The derivatives synthesized from this compound could potentially target one or more of these pathways, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Activation inhibitor 7-Aryl-2-methylquinoline Derivative (Inhibitor) inhibitor->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by 7-Aryl-2-methylquinoline derivatives.

References

Application Notes and Protocols: 7-Bromo-2-methylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-2-methylquinoline as a versatile building block in the synthesis of advanced materials for electronic and optoelectronic applications. The protocols outlined below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of novel functional materials.

Introduction

This compound is a heterocyclic compound featuring a quinoline core functionalized with a bromine atom at the 7-position and a methyl group at the 2-position.[1] This substitution pattern makes it an attractive starting material in materials science. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties to construct extended π-conjugated systems. Such systems are the cornerstone of organic semiconductors, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). The quinoline scaffold itself possesses inherent electron-transporting properties, making its derivatives promising candidates for various electronic applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 4965-34-8[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Light brown solid
Melting Point 77-79 °C
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, THF)

Applications in Materials Science

The primary application of this compound in materials science is as an intermediate for the synthesis of larger, π-conjugated molecules with tailored optoelectronic properties. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the quinoline core and a wide variety of aryl or heteroaryl boronic acids or esters.

The resulting 7-aryl-2-methylquinoline derivatives can be designed to function as:

  • Emissive Materials in OLEDs: By selecting appropriate aryl substituents, the emission color and efficiency of the resulting molecule can be tuned. The quinoline moiety often imparts favorable electron-transporting characteristics to the material.

  • Organic Semiconductors: Extended conjugation through the newly formed C-C bond can lead to materials with suitable HOMO/LUMO energy levels for use as active components in organic field-effect transistors (OFETs).

  • Dyes in DSSCs: Functionalization with anchoring groups (e.g., carboxylic acid) on the appended aryl ring can allow for the adsorption of the dye onto a semiconductor surface (e.g., TiO₂) for application in dye-sensitized solar cells.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

This protocol describes the synthesis of the title compound from 3-bromoaniline and paraldehyde.

Materials:

  • 3-Bromoaniline

  • Paraldehyde

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromoaniline (1.0 eq) in 3M hydrochloric acid, add paraldehyde (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of a Representative 7-Aryl-2-methylquinoline via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a generic 7-aryl-2-methylquinoline derivative, a key step in the development of novel materials for optoelectronics.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-methylquinoline derivative.

Data Presentation

The following table summarizes representative photophysical data for a series of hypothetical 7-aryl-2-methylquinoline derivatives synthesized via the Suzuki-Miyaura coupling protocol. This data is illustrative of the kind of results one might expect and serves as a guide for materials design.

Compound IDAryl Substituent (at 7-position)Absorption λmax (nm) in CH₂Cl₂Emission λmax (nm) in CH₂Cl₂Quantum Yield (Φ)
QM-1 Phenyl3204100.45
QM-2 4-Methoxyphenyl3254250.55
QM-3 4-(Trifluoromethyl)phenyl3184050.38
QM-4 2-Naphthyl3354400.62
QM-5 9-Anthracenyl3804900.75

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the application of this compound in materials science.

Synthesis_Workflow Start 3-Bromoaniline + Paraldehyde Step1 Doebner-von Miller Reaction Start->Step1 Product1 This compound Step1->Product1 Step2 Suzuki-Miyaura Coupling Product1->Step2 Reactant2 Arylboronic Acid Reactant2->Step2 Product2 7-Aryl-2-methylquinoline (Functional Material) Step2->Product2

Caption: Synthetic workflow for the preparation of functional materials.

Logical_Workflow Start Start with This compound Step1 Synthesize Derivatives via Cross-Coupling Reactions Start->Step1 Step2 Characterize Photophysical and Electrochemical Properties Step1->Step2 Decision Properties Suitable for Target Application? Step2->Decision Decision->Step1 No, Redesign Derivative App1 Fabricate OLED Device Decision->App1 Yes App2 Prepare Organic Semiconductor Thin Film Decision->App2 Yes App3 Incorporate into Dye-Sensitized Solar Cell Decision->App3 Yes End Device Performance Evaluation App1->End App2->End App3->End

References

Protocol for the Bromination of 2-Methylquinoline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the bromination of 2-methylquinoline, a key heterocyclic compound used in the synthesis of various pharmaceutical and bioactive molecules. The document outlines procedures using both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) as brominating agents, offering a comparative analysis of their efficiency and regioselectivity. Quantitative data from key experiments are summarized, and a detailed mechanistic insight into the electrophilic substitution is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom onto the 2-methylquinoline core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. The regioselectivity of bromination is a critical aspect of the synthesis, as the position of the bromine atom significantly influences the biological activity and physicochemical properties of the final compound. This note details established protocols for the controlled bromination of 2-methylquinoline.

Bromination Protocols

Two primary methods for the bromination of 2-methylquinoline are presented: direct bromination using molecular bromine and bromination with N-Bromosuccinimide.

Protocol 1: Direct Bromination with Molecular Bromine (Br₂)

This protocol describes the electrophilic aromatic substitution of 2-methylquinoline using molecular bromine, which typically results in substitution on the electron-rich carbocyclic (benzene) ring.

Materials:

  • 2-Methylquinoline

  • Molecular Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add a solution of molecular bromine (1.1 eq) in dichloromethane to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Quench any remaining bromine by adding a saturated sodium bisulfite solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the isomeric products.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. This protocol can be adapted for both aromatic ring bromination and benzylic bromination of the methyl group under different conditions.

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 2-methylquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol targets the methyl group of 2-methylquinoline, leading to the formation of 2-(bromomethyl)quinoline.[1] This reaction proceeds via a radical mechanism.

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Acetonitrile or Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of 2-methylquinoline (1.0 eq) in acetonitrile under an argon atmosphere, add N-bromosuccinimide (2.0 eq) and benzoyl peroxide (0.4 eq).[1]

  • Stir the reaction mixture at 90 °C for 25 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)quinoline.

Data Presentation

The following table summarizes the quantitative data for the bromination of 2-methylquinoline under different conditions.

ProductBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
8-Bromo-2-methylquinoline Not specified (Doebner-von Miller reaction)18% HCl1003.552.0[2]
2-(Bromomethyl)quinoline NBS (2.0 eq), BPO (0.4 eq)Acetonitrile9025-[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrophilic bromination of 2-methylquinoline.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylquinoline 2-Methylquinoline Reaction_Vessel Reaction Vessel (Stirring, Temp. Control) 2-Methylquinoline->Reaction_Vessel Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->Reaction_Vessel Solvent_Catalyst Solvent / Catalyst (e.g., H₂SO₄) Solvent_Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Brominated 2-Methylquinoline Isomers Purification->Product

Caption: General experimental workflow for the bromination of 2-methylquinoline.

Signaling Pathway: Mechanism of Electrophilic Bromination

The electrophilic bromination of 2-methylquinoline proceeds via a standard electrophilic aromatic substitution (EAS) mechanism on the carbocyclic ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The methyl group at the 2-position is a weak activating group and, along with the nitrogen's influence, directs the substitution primarily to the 5- and 8-positions of the benzene ring.

bromination_mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation & Aromatization Br2 Br₂ Electrophile δ+Br-Brδ-•••FeBr₃ (Activated Electrophile) Br2->Electrophile Lewis_Acid Lewis Acid (e.g., FeBr₃ or H⁺) Lewis_Acid->Electrophile Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Electrophile->Sigma_Complex 2-MQ 2-Methylquinoline 2-MQ->Sigma_Complex π-electrons attack Br⁺ Deprotonation Deprotonation (by Base) Sigma_Complex->Deprotonation -H⁺ Product Bromo-2-methylquinoline Deprotonation->Product Restoration of Aromaticity

Caption: Mechanism of electrophilic bromination of 2-methylquinoline.

Discussion

The bromination of 2-methylquinoline is a crucial transformation in synthetic organic chemistry. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction. Electrophilic substitution on the quinoline ring is generally favored on the benzene ring at positions 5 and 8, as the pyridine ring is deactivated. The electron-donating methyl group at the 2-position further influences the electron density distribution, but detailed comparative studies on the isomeric distribution upon direct bromination of 2-methylquinoline are not extensively documented.

For benzylic bromination, the use of NBS with a radical initiator is the standard method, providing a route to 2-(bromomethyl)quinoline, which is a valuable intermediate for further derivatization at the methyl position.

Conclusion

This application note provides foundational protocols for the bromination of 2-methylquinoline. Researchers should optimize the reaction conditions based on the desired isomer and the specific requirements of their synthetic route. Further investigation into the systematic comparison of different bromination methods and their regioselectivity on 2-methylquinoline would be a valuable contribution to the field.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromo-2-methylquinoline with various arylboronic acids to synthesize 2-methyl-7-arylquinolines. These products are valuable intermediates for the development of novel therapeutic agents and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-containing heterocycles like quinoline, careful optimization is often necessary to prevent catalyst inhibition by the nitrogen lone pair.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-substituted quinolines and other nitrogen-containing heterocycles.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%) (Illustrative)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001892
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)DMF/H₂O (5:1)1001280
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001678
5Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1102475
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901290
74-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001872

Experimental Protocols

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired scales.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for purification

General Procedure:
  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Degassing (Optional but Recommended): Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-7-arylquinoline.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ (Base) pd_intermediate Ar-Pd(II)Ln-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start: Combine Reactants (this compound, Arylboronic Acid, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert_atm->add_solvent_catalyst heat_stir Heat and Stir (90-110 °C, 12-24h) add_solvent_catalyst->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Reaction Work-up (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Product: 2-Methyl-7-arylquinoline purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Analytical Characterization of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 7-Bromo-2-methylquinoline, a key intermediate in pharmaceutical and materials science research.[1] The protocols outlined below are designed to ensure accurate identification, purity assessment, and quantification of this compound.

Overview of this compound

This compound (C₁₀H₈BrN) is a heterocyclic aromatic compound with a molecular weight of 222.08 g/mol .[1][2][3] Its structure, featuring a quinoline core with a bromine substituent at the 7-position and a methyl group at the 2-position, makes it a versatile building block in organic synthesis.[1] Accurate analytical characterization is crucial for its application in drug discovery and materials science.[1]

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₈BrN[1][2][3]
Molecular Weight222.08 g/mol [1][2][3]
AppearanceLight brown powder[4]
Melting Point77-79 °C[4]
CAS Number4965-34-8[1][2]

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

2.1.1. ¹H NMR Spectroscopy Protocol

This protocol provides the conditions for acquiring a proton NMR spectrum.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Experimental Parameters:

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Number of Scans: 16-32

Expected Chemical Shifts (based on analogous compounds):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H3~7.28d8.4 Hz
H4~7.95d8.4 Hz
H5~7.65d8.8 Hz
H6~7.45dd8.8, 2.0 Hz
H8~8.05d2.0 Hz
CH₃~2.70s-

Note: These are predicted values and may vary slightly in experimental data.

2.1.2. ¹³C NMR Spectroscopy Protocol

This protocol outlines the conditions for acquiring a carbon-13 NMR spectrum.

  • Instrumentation: 100 MHz NMR Spectrometer

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Experimental Parameters:

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Reference: CDCl₃ at 77.16 ppm

    • Decoupling: Proton decoupled

Expected Chemical Shifts (based on analogous compounds):

CarbonChemical Shift (ppm)
C2~159.5
C3~122.0
C4~136.0
C4a~128.0
C5~129.0
C6~128.5
C7~121.0
C8~130.0
C8a~147.0
CH₃~25.0

Note: These are predicted values and may vary slightly in experimental data.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve 5-10 mg in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants process->analyze elucidate Structural Elucidation analyze->elucidate

Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Expected Results:

Ionm/zDescription
[M]⁺221/223Molecular ion peak (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)
[M-Br]⁺142Loss of bromine
[M-CH₃]⁺206/208Loss of methyl group

Logical Flow for GC-MS Analysis:

GCMS_Flow sample_prep Prepare Sample in Volatile Solvent gc_injection Inject into GC System sample_prep->gc_injection separation Separation on GC Column gc_injection->separation ionization EI Ionization in MS Source separation->ionization mass_analysis Mass Analysis by Quadrupole ionization->mass_analysis detection Detection and Spectrum Generation mass_analysis->detection data_analysis Data Analysis (Mass Spectrum and Retention Time) detection->data_analysis

Logical flow of a typical GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and quantification of this compound.

2.3.1. Reversed-Phase HPLC Protocol

This protocol is a starting point for method development.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Dilute with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A gradient elution may be necessary for samples with impurities.

      • Example Gradient: Start with 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or DAD for spectral analysis.

Data Presentation:

ParameterValue
Retention Time (t R )To be determined experimentally
Purity (%)Calculated from peak area
Limit of Detection (LOD)To be determined by validation
Limit of Quantification (LOQ)To be determined by validation
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid method for the initial characterization and concentration determination of this compound.

2.4.1. UV-Vis Spectroscopy Protocol

  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol (e.g., 10 µg/mL).

  • Experimental Parameters:

    • Solvent: Ethanol or Methanol.

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

Expected Results: The quinoline chromophore is expected to show characteristic absorption maxima (λmax) in the UV region. The exact λmax should be determined experimentally.

Experimental Workflow for UV-Vis Spectroscopy:

UVVis_Workflow start Start prep_solution Prepare Dilute Solution in UV-Transparent Solvent start->prep_solution prep_blank Prepare Solvent Blank start->prep_blank set_params Set Spectrophotometer Parameters (200-400 nm) prep_solution->set_params prep_blank->set_params run_blank Run Blank set_params->run_blank run_sample Run Sample run_blank->run_sample determine_lambda_max Determine λmax run_sample->determine_lambda_max end End determine_lambda_max->end

Workflow for UV-Vis spectroscopic analysis.

Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value/Result
¹H NMR Chemical Shifts (ppm)See Section 2.1.1
Multiplicities & J-couplingsSee Section 2.1.1
¹³C NMR Chemical Shifts (ppm)See Section 2.1.2
GC-MS Molecular Ion (m/z)221/223
Key Fragments (m/z)142, 206/208
HPLC Purity (%)> 95% (typical)
UV-Vis λmax (nm)To be determined experimentally

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The application of NMR, MS, HPLC, and UV-Vis spectroscopy will ensure the structural integrity and purity of the compound, which is essential for its use in research and development. It is recommended to perform a full analytical characterization on each new batch of this compound to ensure consistency and reliability in subsequent applications.

References

Application Notes and Protocols for 7-Bromo-2-methylquinoline Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 7-bromo-2-methylquinoline derivatives as a versatile scaffold for the development of novel enzyme inhibitors. While specific research on this compound derivatives as enzyme inhibitors is limited in publicly available literature, the broader class of quinoline-based compounds has demonstrated significant activity against various key enzymes implicated in a range of diseases, including cancer and inflammatory disorders.[1][2] This document outlines the potential applications, summarizes inhibitory data from structurally related bromo-quinoline analogs, and provides detailed experimental protocols for assessing their enzyme inhibitory activity.

Potential Applications in Drug Discovery

The this compound scaffold serves as a valuable starting point for the synthesis of diverse chemical libraries for screening against various enzyme targets. The bromine atom at the 7-position and the methyl group at the 2-position provide handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3] Quinolines, in general, are known to target several important classes of enzymes.

Potential Enzyme Targets:

  • Kinases: Numerous quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. Key kinase targets for quinoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K).[3]

  • Proteasome: The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins. Inhibition of the proteasome is a validated strategy in cancer therapy. Substituted quinolines have been identified as noncovalent inhibitors of the 20S proteasome.[4]

  • DNA Methyltransferases (DNMTs): DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that can lead to gene silencing. Aberrant DNA methylation is a common feature in cancer, and DNMT inhibitors are used as anticancer agents. Quinoline-based compounds have been investigated as inhibitors of DNMTs.[5][6]

  • Topoisomerases: These enzymes are essential for managing the topology of DNA during replication and transcription. Topoisomerase inhibitors are a major class of anticancer drugs.

Data Presentation: Inhibitory Activity of Bromo-Quinoline Derivatives

The following tables summarize the inhibitory activities of various bromo-substituted quinoline derivatives against different enzyme targets. It is important to note that these are not derivatives of this compound but are structurally related and provide a basis for the potential of this scaffold.

Table 1: Kinase Inhibition by Bromo-Quinazoline Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
8a EGFR-MCF-715.85 ± 3.32[7]
8a EGFR-SW48017.85 ± 0.92[7]
Erlotinib (Control) EGFR-MCF-7>50[7]

Note: The compounds in this table are 6-bromo-quinazoline derivatives, a related heterocyclic scaffold.

Table 2: Proteasome Inhibition by a Substituted Quinoline

Compound IDProteasome SubunitIC50 (µM)Reference
Quinoline 7 Chymotrypsin-like (CT-L)14.4[4]
Quinoline 7 Caspase-like (Casp-L)17.7[4]
Quinoline 7 Trypsin-like (T-L)> 25[4]

Note: The specific substitutions on "Quinoline 7" are detailed in the source but it is not a this compound derivative.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound derivatives as enzyme inhibitors.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a well of the microplate, add the test compound, the EGFR kinase, and the poly(Glu, Tyr) substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This protocol outlines a method to measure the chymotrypsin-like (CT-L) activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well plates (black, flat-bottom)

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a well of the microplate, add the assay buffer, the purified 20S proteasome, and the test compound.

  • Pre-incubation: Incubate the mixture at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (Suc-LLVY-AMC) to initiate the reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C using a fluorometric plate reader. The rate of fluorescence increase is proportional to the proteasome activity.

  • Data Analysis: Determine the initial velocity (rate) of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration compared to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives as enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Enzyme Inhibition Screening cluster_mechanistic Mechanistic Studies start This compound synthesis Chemical Modification (e.g., Suzuki Coupling, Amination) start->synthesis derivatives Library of Derivatives synthesis->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization primary_screen Primary Enzyme Assay (e.g., Kinase, Protease) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity kinetic_studies Enzyme Kinetics (e.g., Lineweaver-Burk) selectivity->kinetic_studies cell_based_assays Cellular Activity Assays (e.g., Proliferation, Apoptosis) kinetic_studies->cell_based_assays signaling_pathway Signaling Pathway Analysis cell_based_assays->signaling_pathway

Caption: Workflow for discovery of this compound derivatives as enzyme inhibitors.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Activation akt Akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation cell_survival Cell Survival, Growth, Proliferation mtor->cell_survival Promotes inhibitor Quinoline Derivative (Inhibitor) inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

proteasome_nfkb_pathway proteasome Proteasome ikb IκB proteasome->ikb nfkb NF-κB proteasome->nfkb Release ikb_nfkb IκB-NF-κB Complex (Inactive) ikb->ikb_nfkb nfkb->ikb_nfkb nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->proteasome Degradation of IκB transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Activation inhibitor Quinoline Derivative (Inhibitor) inhibitor->proteasome Inhibition

Caption: Inhibition of proteasome-mediated NF-κB activation by quinoline derivatives.[4]

References

Application Notes and Protocols: Development of Antimicrobial Agents from 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes, potential antimicrobial efficacy, and detailed experimental protocols for the development of novel antimicrobial agents derived from the versatile scaffold, 7-Bromo-2-methylquinoline. The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] The strategic placement of a bromine atom at the 7-position offers a reactive handle for molecular diversification, enabling the synthesis of a library of compounds for antimicrobial screening.

Rationale for Development

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new classes of antibiotics. Quinoline derivatives have long been a fruitful area of research, with many synthetic analogs exhibiting significant antibacterial and antifungal properties.[1] this compound serves as a valuable starting material for generating novel derivatives. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various functional groups, potentially enhancing antimicrobial potency and modulating the spectrum of activity.

Synthetic Pathways and Key Reactions

The primary route for derivatizing this compound involves the nucleophilic aromatic substitution (SNAr) of the bromine atom. This allows for the introduction of a wide range of amine, ether, or thioether linkages.

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthetic Workflow A This compound (Starting Material) D Nucleophilic Substitution (SNA_r_) A->D B Nucleophilic Amine (e.g., Piperazine, Morpholine) B->D C Reaction Vessel (Solvent, Heat, Catalyst) C->D E 7-Amino-substituted 2-methylquinoline Derivative D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of 7-amino-substituted 2-methylquinoline derivatives.

Quantitative Data Summary

While specific antimicrobial data for a broad series of derivatives of this compound are not extensively available in the public domain, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for structurally analogous brominated quinoline compounds against common bacterial pathogens. This data serves as a benchmark for what may be expected from newly synthesized derivatives.

Compound TypeBacterial StrainTypeRepresentative MIC (µg/mL)Reference
9-Bromo-indolizinoquinoline-5,12-dioneEscherichia coli ATCC25922Gram-negative2[2]
9-Bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus ATCC25923Gram-positive0.031[2]
9-Bromo-indolizinoquinoline-5,12-dioneMRSA ATCC43300Gram-positive0.063[2]
2-Phenyl-4-hydroxyquinoline derivativeStaphylococcus aureusGram-positive16 - 64[4]
2-Phenyl-4-hydroxyquinoline derivativeBacillus subtilisGram-positive8 - 32[4]
2-Phenyl-4-hydroxyquinoline derivativeEscherichia coliGram-negative32 - 128[4]

Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for novel this compound derivatives must be determined experimentally.

Experimental Protocols

General Protocol for Synthesis of 7-Amino-Substituted-2-methylquinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the bromine atom on this compound with an amine.

Materials:

  • This compound

  • Desired amine (e.g., piperazine, morpholine) (2-3 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired amine (2.0 equivalents), sodium tert-butoxide (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and BINAP (0.03 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 7-amino-substituted-2-methylquinoline derivative.

  • Characterize the final compound using NMR and Mass Spectrometry.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

G cluster_mic MIC Determination Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

  • Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum.

  • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanism of Action

Many quinoline-based antibiotics, such as fluoroquinolones, function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. It is plausible that novel derivatives of this compound could exert their antimicrobial effect through a similar mechanism.

G cluster_moa Proposed Mechanism of Action A Quinoline Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Inhibition of DNA Supercoiling/ Decatenation B->C Leads to D DNA Strand Breaks C->D E Inhibition of DNA Replication D->E F Bacterial Cell Death E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 7-Bromo-2-methylquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the Doebner-von Miller reaction, the Combes quinoline synthesis, and the direct bromination of 2-methylquinoline. The Doebner-von Miller reaction using 3-bromoaniline and an α,β-unsaturated carbonyl compound is a frequently employed route.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: The reported yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Doebner-von Miller synthesis starting from 3-bromoaniline, a yield of approximately 46% for the 7-bromo isomer has been documented after purification.[1] Optimization of reaction parameters can potentially increase this yield.

Q3: What are the main byproducts in the synthesis of this compound?

A3: In the Doebner-von Miller synthesis using 3-bromoaniline, the primary byproduct is the regioisomeric 5-Bromo-2-methylquinoline.[1] Additionally, tar and polymeric materials can form due to the acidic reaction conditions, which can complicate purification and reduce the overall yield.[2]

Q4: How can I improve the regioselectivity to favor the 7-bromo isomer over the 5-bromo isomer?

A4: The regioselectivity of the Doebner-von Miller reaction is influenced by both steric and electronic effects of the substituents on the aniline ring. While specific conditions to exclusively favor the 7-bromo isomer are not extensively detailed in the literature for this particular synthesis, general strategies for influencing regioselectivity in quinoline synthesis include careful selection of the acid catalyst and optimization of the reaction temperature.

Q5: What are the recommended purification methods for this compound?

A5: The crude product, which is often a mixture of 5- and 7-bromo isomers, can be purified by column chromatography on silica gel.[1] A common eluent system is a mixture of cyclohexane and ethyl acetate. Recrystallization from a suitable solvent can also be employed for further purification. For challenging separations, preparative HPLC may be considered.[3]

Troubleshooting Guides

Low Yield

A common issue in the synthesis of this compound is a lower than expected yield. The following guide provides potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is maintained at the optimal level (e.g., reflux).[1]
Tar/Polymer Formation - Add the α,β-unsaturated carbonyl compound (e.g., paraldehyde or crotonaldehyde) slowly to the reaction mixture.[2]- Use a moderator such as ferrous sulfate in Skraup-type reactions to control the exothermicity.[2]- Consider using a milder acid catalyst or optimizing the acid concentration.
Suboptimal Catalyst - The choice of acid catalyst (Brønsted or Lewis acid) is crucial.[4] Experiment with different catalysts to find the most effective one for this specific transformation.
Product Loss During Workup - Ensure complete neutralization of the acid catalyst during workup to prevent loss of the basic quinoline product in the aqueous phase.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.[1]
Formation of Byproducts - Optimize reaction conditions to improve regioselectivity and minimize the formation of the 5-bromo isomer.- Employ efficient purification techniques like column chromatography to separate the desired 7-bromo isomer.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete tar Significant Tar/Polymer Formation? incomplete->tar No optimize Optimize Reaction Conditions incomplete->optimize Yes workup Review Workup Procedure tar->workup No tar->optimize Yes purification Analyze Purification Efficiency workup->purification purification->optimize

Caption: A decision-making workflow to troubleshoot low yields in the synthesis of this compound.

Poor Regioselectivity (High 5-Bromo Isomer Content)

The formation of the 5-Bromo-2-methylquinoline isomer is a key challenge. This guide helps in addressing poor regioselectivity.

Factor Influence on Regioselectivity Suggested Action
Acid Catalyst The nature and strength of the acid can influence the position of cyclization.Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂).[4]
Reaction Temperature Temperature can affect the kinetic vs. thermodynamic control of the cyclization step.Systematically vary the reaction temperature (e.g., from room temperature to reflux) and analyze the isomer ratio.
Steric Hindrance The steric bulk of the reactants can direct the cyclization to the less hindered position.While modifying the core reactants is not always feasible, understanding their steric properties can provide insight into the expected outcome.
Solvent The polarity of the solvent can influence reaction pathways.Although less commonly varied in classical quinoline syntheses, exploring different solvent systems could potentially impact the isomer ratio.

Logical Relationship for Improving Regioselectivity

Regioselectivity start Poor Regioselectivity (High 5-Bromo Isomer) catalyst Vary Acid Catalyst (Brønsted vs. Lewis) start->catalyst temperature Optimize Reaction Temperature start->temperature analysis Analyze Isomer Ratio (GC-MS, NMR) catalyst->analysis temperature->analysis improved Improved Regioselectivity analysis->improved

References

Technical Support Center: Synthesis of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Doebner-von Miller reaction, a common synthetic route.

Problem 1: Presence of an Unwanted Isomer in the Final Product

  • Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the purified product indicates the presence of a compound with the same mass as this compound but with a different substitution pattern on the aromatic ring.

  • Root Cause: The Doebner-von Miller synthesis of this compound from 3-bromoaniline inherently produces a mixture of regioisomers: the desired this compound and the undesired 5-Bromo-2-methylquinoline.[1] This is a well-documented side reaction when using meta-substituted anilines.[2]

  • Troubleshooting Steps:

    • Confirm Isomer Presence: Utilize analytical techniques such as 1H NMR to confirm the presence of both isomers. The aromatic protons will exhibit distinct splitting patterns and chemical shifts for each isomer.

    • Purification: The most effective method for separating the 5-bromo and 7-bromo isomers is column chromatography.[1]

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A non-polar/polar solvent system such as cyclohexane-ethyl acetate (e.g., in a 9:1 ratio) has been shown to be effective in separating the two isomers.[1]

    • Optimize Reaction Conditions: While the formation of both isomers is mechanistically favored, careful control of reaction temperature and catalyst choice may slightly alter the isomeric ratio, though separation will likely still be necessary.

Problem 2: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline.

  • Root Cause: The Doebner-von Miller reaction is conducted under strongly acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde or its precursor, paraldehyde).[3] This is a very common side reaction.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive heating, as higher temperatures promote polymerization.[3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

    • Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂) to find the optimal balance between the reaction rate and side product formation.[3]

    • Slow Addition of Reagents: Add the aldehyde (e.g., paraldehyde or crotonaldehyde) slowly to the reaction mixture to maintain a low concentration, thereby minimizing self-polymerization.[4][5]

    • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can reduce its self-polymerization.[3]

Problem 3: Product Discoloration (Yellow, Orange, or Brown)

  • Symptoms: The isolated product is colored, even after initial purification.

  • Root Cause: Quinolines can oxidize when exposed to air, light, or heat, leading to discoloration. The presence of residual acidic impurities can also contribute to color formation.

  • Troubleshooting Steps:

    • Thorough Neutralization: Ensure the reaction mixture is fully neutralized during work-up to remove all acidic residues.

    • Proper Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT.

    • Degas Solvents: When performing purification by column chromatography, using degassed solvents can help to minimize oxidation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from 3-bromoaniline?

A1: The most common side product is the regioisomer, 5-Bromo-2-methylquinoline. The synthesis often results in a mixture of these two compounds, which require separation.[1]

Q2: How can I separate this compound from its 5-bromo isomer?

A2: Column chromatography on silica gel is the recommended method for separating the 5- and 7-bromo isomers. A solvent system of cyclohexane and ethyl acetate (e.g., 9:1 v/v) has been successfully used.[1]

Q3: My Doebner-von Miller reaction is very exothermic and difficult to control. What can I do?

A3: The Doebner-von Miller reaction can be highly exothermic.[2] To manage this, ensure slow, dropwise addition of the aldehyde reagent while cooling the reaction vessel in an ice bath.

Q4: I have a low yield and a lot of tar. What is the primary cause and how can I fix it?

A4: The primary cause of low yields and tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] To mitigate this, you can try:

  • Slowing the addition of the carbonyl reagent.[4]

  • Maintaining the lowest effective reaction temperature.[3]

  • Optimizing the type and concentration of the acid catalyst.[3]

Q5: Are there alternative synthetic routes to this compound that might avoid the isomer issue?

A5: While the Doebner-von Miller reaction is common, other quinoline syntheses like the Combes synthesis could be considered. However, the Combes synthesis can also produce regioisomers if an unsymmetrical β-diketone is used with a substituted aniline.[6] Another approach is to start with a pre-functionalized aniline where the substitution pattern is already set, and then construct the quinoline ring, though this may involve more synthetic steps.

Experimental Protocols

Doebner-von Miller Synthesis of this compound

This protocol is based on established procedures for the synthesis of this compound from 3-bromoaniline.[1]

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • To the flask, add 3-bromoaniline (1.0 eq).

    • Cool the flask in an ice bath (0 °C) and slowly add a 37% solution of hydrochloric acid.

  • Reactant Addition:

    • While maintaining the temperature at 0 °C, slowly add paraldehyde (a trimer of acetaldehyde) to the stirred mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1 hour.

    • Heat the mixture to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium hydroxide until the solution is alkaline.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a mixture of 5-bromo- and this compound, is purified by column chromatography on silica gel using a mobile phase of cyclohexane-ethyl acetate (9:1).[1]

Data Presentation

ParameterThis compound5-Bromo-2-methylquinoline
Typical Yield 46% (after separation)[1]Co-produced
Appearance Light yellow solid[1]-
Purification Method Column Chromatography[1]Column Chromatography[1]
Eluent System Cyclohexane:Ethyl Acetate (9:1)[1]Cyclohexane:Ethyl Acetate (9:1)[1]

Visualizations

Doebner_von_Miller_Synthesis 3-Bromoaniline 3-Bromoaniline Reaction_Mixture Reaction Mixture 3-Bromoaniline->Reaction_Mixture Paraldehyde Paraldehyde Paraldehyde->Reaction_Mixture HCl HCl HCl->Reaction_Mixture Catalyst Crude_Product Crude Product (Mixture of Isomers) Reaction_Mixture->Crude_Product Reflux, then Neutralization 7_Bromo_2_methylquinoline This compound (Desired Product) Crude_Product->7_Bromo_2_methylquinoline Column Chromatography 5_Bromo_2_methylquinoline 5-Bromo-2-methylquinoline (Side Product) Crude_Product->5_Bromo_2_methylquinoline Column Chromatography

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reaction_Pathway cluster_products Product Mixture 3_Bromoaniline 3-Bromoaniline Cyclization Electrophilic Cyclization 3_Bromoaniline->Cyclization Reaction with α,β-unsaturated carbonyl 7_Bromo This compound (Para to NH2) Cyclization->7_Bromo Attack at C6 5_Bromo 5-Bromo-2-methylquinoline (Ortho to NH2) Cyclization->5_Bromo Attack at C2

Caption: Formation of regioisomers from 3-bromoaniline during quinoline synthesis.

Troubleshooting_Guide Problem Low Yield & Tar Formation Cause Polymerization of Carbonyl Compound Problem->Cause Solution1 Control Temperature (Lowest effective temp) Cause->Solution1 Solution2 Optimize Acid Concentration Cause->Solution2 Solution3 Slow Reagent Addition Cause->Solution3

Caption: Troubleshooting logic for low yield and tar formation in the Doebner-von Miller synthesis.

References

Technical Support Center: Purification of Crude 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Bromo-2-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield After Purification
Potential CauseRecommended Solutions
Incomplete Reaction: The synthesis of this compound may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of starting materials before workup.
Formation of Isomeric Byproducts: The Doebner-Miller synthesis of this compound from 3-bromoaniline is known to produce a mixture of 5-Bromo-2-methylquinoline and this compound.[1]Optimize the purification method to efficiently separate the isomers. Column chromatography with a suitable eluent system is often effective.[1]
Loss of Product During Extraction: The product may have poor solubility in the extraction solvent or emulsions may have formed.Ensure the pH of the aqueous layer is appropriately adjusted to ensure the quinoline is in its free base form. Use a different extraction solvent or employ techniques to break up emulsions, such as adding brine or filtering through celite.
Suboptimal Recrystallization Conditions: Using an excessive amount of solvent or choosing an inappropriate solvent can lead to significant loss of the product in the mother liquor.Perform small-scale solvent screening to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution.
Inefficient Column Chromatography: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to incomplete elution.Develop an optimal solvent system using TLC before performing column chromatography. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
Issue 2: Presence of Persistent Impurities After Purification
Potential CauseRecommended Solutions
Co-elution of Isomers in Column Chromatography: The 5-bromo and 7-bromo isomers may have very similar polarities, making separation by column chromatography challenging.Use a long column with a shallow solvent gradient to improve separation. A reported successful solvent system is a 9:1 mixture of cyclohexane and ethyl acetate.[1] Monitor fractions closely by TLC.
Formation of Tar-like Substances: The Doebner-Miller reaction is prone to producing tarry byproducts, which can be difficult to remove.[2]Consider a preliminary purification step, such as trituration with a suitable solvent (e.g., cold hexanes or diethyl ether), to remove a significant portion of the tar before proceeding to column chromatography or recrystallization.
Unreacted Starting Materials: The crude product may contain unreacted 3-bromoaniline or other reagents.An acidic wash (e.g., 1M HCl) during the workup can help remove basic starting materials like aniline derivatives.
Oxidation of the Product: Quinolines can be susceptible to oxidation, leading to colored impurities.Store the crude and purified material under an inert atmosphere (e.g., nitrogen or argon) and away from light. Use degassed solvents for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Doebner-Miller reaction?

A1: The most significant impurity is typically the constitutional isomer, 5-Bromo-2-methylquinoline.[1] Other potential impurities include unreacted starting materials such as 3-bromoaniline, and polymeric or tar-like byproducts that are common in the Doebner-Miller synthesis.[2]

Q2: How can I effectively separate the 5-bromo and 7-bromo isomers?

A2: Column chromatography is the most effective method for separating these isomers. A detailed protocol using a silica gel stationary phase and a cyclohexane-ethyl acetate (9:1) eluent has been reported to successfully separate the two isomers, yielding pure this compound.[1] Careful monitoring of the fractions by TLC is crucial for a successful separation.

Q3: What is a good starting point for selecting a recrystallization solvent for this compound?

Q4: My purified this compound is a light brown powder, is this normal?

A4: Yes, this compound is often described as a light brown or light yellow solid.[1][4] However, significant discoloration (dark brown or black) may indicate the presence of impurities or degradation products.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities and assess the purity of the final product. A suitable developing solvent system for TLC can be determined through screening, often starting with mixtures of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.

Experimental Protocols

Column Chromatography for the Purification of Crude this compound

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

  • Crude this compound (containing the 5-bromo isomer)

  • Silica gel (for column chromatography)

  • Cyclohexane

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

  • Glass column, collection tubes, and rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in cyclohexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a 9:1 mixture of cyclohexane and ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC. The two isomers should have slightly different Rf values.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product as a light yellow solid.

General Recrystallization Protocol

This is a general protocol that can be adapted for this compound based on the results of solvent screening.

Materials:

  • Purified this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks, hot plate, and filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

Procedure:

  • Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purification of this compound via Doebner-Miller Synthesis

Purification StepProductFormYieldPurity
Crude ProductMixture of 5- and this compoundDark Oil/Solid-Mixture
Column ChromatographyThis compoundLight yellow solid46%[1]>98% (typical)
RecrystallizationThis compoundCrystalline solidDependent on solvent>99% (typical)

Visualizations

PurificationWorkflow Crude Crude this compound (Mixture of 5- & 7-isomers, tar) Column Column Chromatography (Silica gel, Cyclohexane:EtOAc 9:1) Crude->Column Primary Purification Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure7Bromo Pure this compound Fractions->Pure7Bromo Combine Pure Fractions Recrystallization Recrystallization (e.g., from Ethanol) Pure7Bromo->Recrystallization Optional Further Purification FinalProduct High-Purity Crystalline This compound Recrystallization->FinalProduct

Caption: Experimental workflow for the purification of crude this compound.

TroubleshootingPurification Start Start Purification CheckPurity Check Purity (TLC) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure LowYield Low Yield? IsPure->LowYield Yes TroubleshootPurity Troubleshoot Purity: - Optimize column conditions - Perform recrystallization - Consider preliminary wash IsPure->TroubleshootPurity No End Purification Complete LowYield->End No TroubleshootYield Troubleshoot Yield: - Check extraction - Optimize recrystallization - Re-evaluate column fractions LowYield->TroubleshootYield Yes TroubleshootYield->Start TroubleshootPurity->Start

Caption: Logical workflow for troubleshooting purification issues.

References

Overcoming poor solubility of 7-Bromo-2-methylquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of 7-Bromo-2-methylquinoline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, often appearing as a light brown powder, with a melting point of approximately 77-79 °C. As a substituted quinoline, it is a heterocyclic aromatic compound.[1] Generally, quinoline derivatives exhibit limited solubility in water but are more soluble in organic solvents. Its solubility is influenced by the solvent's polarity, temperature, and the presence of other reagents.

Q2: I am having trouble dissolving this compound for my reaction. What are some initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Based on experimental data for structurally similar compounds and evidence from reaction workups, good solubility can be expected in chlorinated solvents like dichloromethane and polar aprotic solvents such as acetone, ethyl acetate, and DMF.

  • Heating: Gently warming the mixture can significantly increase the solubility of many organic solids. However, be mindful of the thermal stability of your other reactants.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Q3: Are there any specific solvent recommendations for reactions involving this compound?

A3: The choice of solvent is highly dependent on the specific reaction conditions and other reagents involved. However, based on reported synthetic procedures and solubility data of analogous compounds, the following solvents are good starting points:

  • Dichloromethane (DCM): Often used for extractions, indicating good solubility.[2]

  • Toluene, Ethyl Acetate, Acetone, Acetonitrile, and DMF: A study on the closely related 6-Bromo-2-methylquinoline showed the highest solubility in these solvents.[3]

  • Alcohols (Methanol, Ethanol, Propanols): These can be effective, particularly with heating, although solubility may be lower compared to aprotic polar solvents.[3]

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your reactions.

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

Step 1: Solvent Screening and Optimization

  • Consult the Solubility Data: Refer to the quantitative and qualitative solubility tables below to select a more suitable solvent.

  • Co-solvent System: If a single solvent is not effective or compatible with your reaction, consider using a co-solvent system. For example, a mixture of a non-polar solvent like cyclohexane with a more polar one like ethyl acetate is often used in chromatography, suggesting that such mixtures can effectively dissolve the compound.[2]

Step 2: Employ Physical Dissolution Aids

  • Thermal Energy: Gradually increase the temperature of the reaction mixture while stirring. Monitor for any signs of degradation.

  • Mechanical Agitation: Vigorous stirring or the use of a mechanical stirrer can enhance dissolution.

  • Sonication: As mentioned in the FAQs, sonication is a powerful tool for dissolving stubborn solids.

Step 3: Consider Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced techniques can be employed, although these may require more significant changes to your experimental protocol.

  • Solid Dispersion: This involves dispersing the compound in an inert carrier at the solid state.

  • Complexation: The use of cyclodextrins or other complexing agents can enhance aqueous solubility, which may be relevant for certain applications.

Data Presentation

Quantitative Solubility of a Structurally Similar Compound (6-Bromo-2-methylquinoline)

The following table presents the mole fraction solubility of 6-Bromo-2-methylquinoline in various pure solvents at 323.15 K (50°C), which can serve as a strong indicator for the solubility of this compound.[3]

SolventMole Fraction Solubility (x 10⁻²)
Toluene3.318
Ethyl Acetate2.991
Acetone2.764
Acetonitrile2.528
DMF2.220
n-Propanol0.9141
Isopropanol0.8123
Ethanol0.3896
Methanol0.09981
Water0.002888
Qualitative Solubility of this compound Inferred from Experimental Procedures
SolventQualitative SolubilityContext
DichloromethaneSolubleUsed for extraction of the product after synthesis.[2]
Cyclohexane/Ethyl Acetate MixturesSolubleUsed as an eluent for column chromatography purification.[2]
EthanolSoluble with heatingUsed as a solvent for recrystallization of a similar bromo-methylquinoline.[4]

Experimental Protocols

Protocol 1: Shake-Flask Method for Quantitative Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution to a concentration within the calibrated range of your analytical instrument.

  • Quantify the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess 7-Bromo-2- methylquinoline to solvent equilibration Shake at constant temperature (24-48h) prep->equilibration separation Centrifuge and filter the supernatant equilibration->separation analysis Dilute and quantify using HPLC or UV-Vis separation->analysis

Caption: Workflow for Quantitative Solubility Determination.

troubleshooting_guide start Poor Solubility of This compound solvent Step 1: Optimize Solvent - Consult solubility tables - Use a co-solvent system start->solvent physical Step 2: Use Physical Aids - Gentle heating - Vigorous stirring - Sonication solvent->physical If still unresolved end Solubility Issue Resolved solvent->end advanced Step 3: Advanced Techniques - Solid dispersion - Complexation physical->advanced If still unresolved physical->end advanced->end

Caption: Troubleshooting Logic for Poor Solubility.

References

Common impurities in commercially available 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercially available 7-Bromo-2-methylquinoline in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities in commercially available this compound can arise from the synthetic route and subsequent purification processes. These are typically:

  • Isomeric Byproducts: The bromination of 2-methylquinoline may not be perfectly regioselective, leading to the formation of other bromo-2-methylquinoline isomers such as 5-Bromo-2-methylquinoline and 6-Bromo-2-methylquinoline.[1] The Doebner-Miller synthesis can also produce a mixture of 5- and 7-bromo isomers.[2]

  • Unreacted Starting Materials: Residual amounts of 2-methylquinoline or the starting materials for the quinoline core synthesis (e.g., 3-bromoaniline) may be present.[1][2]

  • Reagents from Synthesis: Traces of brominating agents (e.g., N-bromosuccinimide) or other reagents used in the synthesis may remain.[1]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.[2][3]

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions (light, heat, strong acids/bases) can lead to the formation of degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the main compound and detecting non-volatile impurities. A reversed-phase C18 column is often used.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some isomeric byproducts.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to identify and quantify proton-containing impurities. A certificate of analysis for this compound shows that purity is often determined by NMR (≥96.0%).[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

Q3: What do the typical specifications for commercial this compound look like?

A3: While specifications can vary between suppliers, a typical Certificate of Analysis (CoA) will include the following information.[8]

ParameterTypical Specification
Appearance Off-white to light brown solid/powder
Purity (by HPLC or NMR) ≥96% (often >98%)[7]
Identity (by ¹H NMR) Consistent with the structure[7]
Melting Point Approximately 77-79 °C[8]
Molecular Formula C₁₀H₈BrN[1][9]
Molecular Weight 222.08 g/mol [1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Unexpected peaks in my analytical chromatogram (HPLC/GC).

  • Possible Cause 1: Isomeric Impurities.

    • Troubleshooting:

      • Review Synthesis Route: If known, the synthetic method can suggest likely isomers. For example, the Doebner-Miller synthesis is known to produce both 5- and 7-bromo isomers.[2]

      • Mass Spectrometry: Although isomers have the same mass, fragmentation patterns in GC-MS might differ.

      • Reference Standards: If available, co-injecting commercially available standards of potential isomers (e.g., 6-Bromo-2-methylquinoline) can confirm their presence.

  • Possible Cause 2: Unreacted Starting Materials or Reagents.

    • Troubleshooting:

      • Check Molecular Weights: Use MS data to check if the molecular weights of the impurity peaks correspond to potential starting materials (e.g., 2-methylquinoline).

      • Spiking Experiment: Add a small amount of the suspected starting material to your sample and observe if the corresponding peak area increases.

  • Possible Cause 3: Residual Solvents (GC-MS).

    • Troubleshooting:

      • Identify by Mass Spectrum: The mass spectrum of the impurity peak can be compared against a library of common solvent spectra.

      • Review CoA: The supplier's Certificate of Analysis may list residual solvents.

Issue 2: Low yield or poor results in a subsequent reaction.

  • Possible Cause 1: Presence of Inhibitory Impurities.

    • Troubleshooting:

      • Re-purify the Starting Material: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[3]

      • Perform a Small-Scale Test Reaction: Use a highly purified sample of this compound to confirm that the issue is with the starting material purity.

  • Possible Cause 2: Inaccurate Quantification of Starting Material.

    • Troubleshooting:

      • Quantitative NMR (qNMR): Use qNMR with a certified internal standard to accurately determine the concentration of this compound in your sample.

      • Recalculate Molar Equivalents: Adjust the stoichiometry of your reaction based on the determined purity of your starting material.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_interpretation Data Interpretation start Crude this compound dissolve Dissolve in appropriate solvent (e.g., Methanol for HPLC) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr quantify Quantify Impurities hplc->quantify identify Identify Impurities gcms->identify nmr->identify report Generate Purity Report quantify->report identify->report

Caption: Workflow for Purity Assessment of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Unexpected Peak in Chromatogram cause1 Isomeric Impurity start->cause1 cause2 Unreacted Starting Material start->cause2 cause3 Residual Solvent start->cause3 action1 Run MS and compare fragmentation. Use reference standards. cause1->action1 action2 Check MW by MS. Perform spiking experiment. cause2->action2 action3 Compare with solvent library. Check CoA. cause3->action3

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Storage and stability issues of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 7-Bromo-2-methylquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound, which is typically a solid, should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. Some suppliers also recommend refrigeration (2-8°C) for optimal stability.[2] To prevent degradation from light exposure, storing the compound in a light-resistant container is advisable.

Q2: How should I handle this compound in the laboratory?

This compound should be handled with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[3]

Q3: What solvents are suitable for dissolving this compound?

While specific solubility data for this compound is not extensively published, based on its chemical structure (a substituted quinoline), it is expected to be soluble in a range of common organic solvents. These may include methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For analytical purposes such as HPLC, a mixture of acetonitrile and water is often used as the mobile phase for similar quinoline derivatives.[4][5] It is always recommended to perform a small-scale solubility test to determine the most suitable solvent for your specific application.

Q4: Is this compound sensitive to light?

Yes, like many quinoline derivatives, this compound may be susceptible to photodegradation.[1][6] Therefore, it is recommended to store the solid compound and any solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light. When conducting experiments, minimizing exposure to direct light is a good laboratory practice.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Troubleshooting Steps
Change in color of the solid compound (e.g., darkening). - Exposure to light, air (oxidation), or moisture. - Gradual decomposition over time.- Store the compound in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). - Before use, assess the purity of the compound using an appropriate analytical technique like HPLC or NMR to ensure it meets the requirements of your experiment.
Precipitation of the compound from a solution. - The solubility limit has been exceeded. - The solution has cooled down if the compound has higher solubility at elevated temperatures. - Degradation of the compound into less soluble products. - Change in pH of the solution.- Ensure the concentration of the solution is below the solubility limit of the compound in the chosen solvent. - If the solution was heated to dissolve the compound, gently warm it to redissolve the precipitate. - Prepare fresh solutions before each experiment to minimize the risk of degradation.[3] - For aqueous or buffered solutions, verify and adjust the pH if necessary.
Inconsistent or unexpected experimental results. - Degradation of the this compound stock solution. - Impurities in the starting material.- Always prepare fresh solutions of this compound for your experiments.[3] - Confirm the purity of the compound using analytical methods like HPLC, NMR, or Mass Spectrometry before use. - If degradation is suspected, perform a forced degradation study to identify potential degradation products that might interfere with your assay.
Appearance of new peaks in HPLC analysis of a solution over time. - The compound is degrading under the storage or experimental conditions.- Analyze the new peaks using LC-MS to identify the molecular weights of the degradation products. - Evaluate the stability of the compound in the specific solvent and at the storage temperature you are using. - Consider using a different solvent or adjusting the storage conditions (e.g., lower temperature, protection from light) to enhance stability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool place[1]; Room temperature or refrigerated (2-8°C)[2][7]To minimize thermal degradation.
Atmosphere Tightly sealed container,[1] dry environment.To prevent hydrolysis and oxidation.
Light In a dark or light-resistant container.To prevent photodegradation.
Container Well-closed container.[1]To protect from environmental factors.

Table 2: Summary of Forced Degradation Conditions for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9]

Stress ConditionReagent/MethodTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 70°CHydrolysis of functional groups.
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 70°CHydrolysis of functional groups.
Oxidation 3% to 30% H₂O₂Room temperatureFormation of N-oxides or other oxidation products.[6]
Thermal Degradation Heating in an oven40°C to 80°C[8]Thermal decomposition.
Photodegradation Exposure to UV and visible lightOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[6]Photolytic cleavage or rearrangement.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound into a vial and place it in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve the solid sample in a suitable solvent, and dilute both samples with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to serve as a dark control.

    • After the exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Mandatory Visualization

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: Stability Study of this compound prep_compound Prepare Compound Stock Solution start->prep_compound acid Acid Hydrolysis prep_compound->acid Expose to Stress Conditions base Base Hydrolysis prep_compound->base Expose to Stress Conditions oxidation Oxidation prep_compound->oxidation Expose to Stress Conditions thermal Thermal Stress prep_compound->thermal Expose to Stress Conditions photo Photolytic Stress prep_compound->photo Expose to Stress Conditions hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_evaluation Evaluate Degradation Profile hplc_analysis->data_evaluation pathway Identify Degradation Pathways data_evaluation->pathway method Validate Stability-Indicating Method data_evaluation->method end End: Stability Profile Established pathway->end method->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results Observed check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Action: Prepare a fresh solution before each experiment. check_solution->prepare_fresh No check_purity Has the purity of the solid compound been verified? check_solution->check_purity Yes end_good Problem Resolved prepare_fresh->end_good verify_purity Action: Verify purity using HPLC, NMR, or MS. check_purity->verify_purity No purity_ok Is the purity acceptable? check_purity->purity_ok Yes verify_purity->purity_ok investigate_storage Issue may be related to storage conditions or inherent instability. purity_ok->investigate_storage Yes re_purify Action: Re-purify the compound. purity_ok->re_purify No end_bad Further Investigation Needed investigate_storage->end_bad re_purify->end_good

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Troubleshooting Unexpected NMR Shifts in 7-Bromo-2-methylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for researchers encountering unexpected Nuclear Magnetic Resonance (NMR) shifts during the analysis of 7-Bromo-2-methylquinoline. This document offers a structured approach to identifying and understanding potential discrepancies in your experimental data.

Frequently Asked Questions (FAQs)

Q1: My observed ¹H or ¹³C NMR shifts for this compound do not match the expected literature values. What are the common causes?

A1: Discrepancies between observed and expected NMR shifts can arise from several factors. These include:

  • Solvent Effects: The chemical shifts of aromatic compounds, including quinolines, can be influenced by the NMR solvent used. Aromatic solvents like benzene-d₆ can cause significant shifts compared to less magnetically active solvents like chloroform-d₃ (CDCl₃) due to intermolecular interactions.[1][2]

  • Concentration: The concentration of your sample can affect chemical shifts, particularly for compounds capable of forming intermolecular associations like π-π stacking.[3][4] Changes in concentration can alter the equilibrium of these interactions, leading to observable shifts.

  • Temperature: Temperature variations can influence conformational equilibria and intermolecular interactions, which in turn can affect the electronic environment of the nuclei and their chemical shifts.

  • pH: If your sample or solvent contains acidic or basic impurities, the protonation state of the nitrogen atom in the quinoline ring can change, leading to significant alterations in the electronic distribution and, consequently, the NMR spectrum.

  • Impurities: The presence of starting materials, by-products from the synthesis, or residual solvents can lead to overlapping signals or a complex spectrum that is difficult to interpret. For instance, residual ethyl acetate is a common impurity that can be difficult to remove under high vacuum.[5]

  • Instrumental Errors: Incorrect referencing of the spectrum or poor instrument shimming can lead to uniform shifts or broadened peaks, respectively.[5]

Q2: I see more peaks in my NMR spectrum than expected for this compound. What could be the reason?

A2: The presence of extra peaks usually indicates impurities in your sample. These could be:

  • Starting materials: Unreacted reagents from the synthesis.

  • Reaction by-products: Isomers or other compounds formed during the reaction. For example, the Doebner-Miller synthesis can produce a mixture of 5-bromo and 7-bromo isomers.

  • Residual solvents: Solvents used during the reaction or purification process (e.g., ethyl acetate, dichloromethane, cyclohexane).

  • Water: Can appear as a broad peak, and its position can vary depending on the solvent and other factors.[5]

Q3: Some of my peaks are significantly broadened. What does this suggest?

A3: Broadened peaks in an NMR spectrum can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity across the sample is not optimized.

  • Low solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample.

  • High concentration: Very concentrated samples can lead to increased viscosity and peak broadening.[5]

  • Chemical exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., NH or OH protons) can appear as broad signals. While this compound does not have exchangeable protons, impurities might.

  • Paramagnetic impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Data Presentation: Quantitative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on reported experimental data in CDCl₃. Use this table to compare with your experimental results.

¹H NMR PositionExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Potential Causes for Deviation
H337.12Solvent, Concentration, Temperature, pH
H447.80Solvent, Concentration, Temperature, pH
H557.39Solvent, Concentration, Temperature, pH
H667.39Solvent, Concentration, Temperature, pH
H888.09Solvent, Concentration, Temperature, pH
CH₃92.61Solvent, Concentration, Temperature, pH
¹³C NMR PositionExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Potential Causes for Deviation
C22160.3Solvent, Concentration, Temperature, pH
C33122.6Solvent, Concentration, Temperature, pH
C44136.2Solvent, Concentration, Temperature, pH
C4a4a125.3Solvent, Concentration, Temperature, pH
C55129.4Solvent, Concentration, Temperature, pH
C66128.9Solvent, Concentration, Temperature, pH
C77123.7Solvent, Concentration, Temperature, pH
C88131.2Solvent, Concentration, Temperature, pH
C8a8a148.6Solvent, Concentration, Temperature, pH
CH₃925.7Solvent, Concentration, Temperature, pH

Expected data sourced from experimental results reported on ChemicalBook.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weighing the sample: Accurately weigh approximately 5-10 mg of your purified this compound.

  • Solvent selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d₃ (CDCl₃) is a common choice.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator for a short period.

  • Filtering (Optional): If you observe any particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, consider adding a small amount of an internal standard such as tetramethylsilane (TMS).

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse width (typically a 90° pulse)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (start with 8 or 16 scans for a reasonably concentrated sample)

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS peak to 0 ppm.

    • Integrate the peaks.

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected NMR shifts.

troubleshooting_workflow start Unexpected NMR Shifts Observed check_processing 1. Review Data Processing - Phasing - Referencing - Baseline Correction start->check_processing issue_processing Processing Error Identified? check_processing->issue_processing reprocess Reprocess Data issue_processing->reprocess Yes check_sample 2. Evaluate Sample Purity - Check for impurities (starting materials, by-products, residual solvents) - Run other analytical techniques (TLC, LC-MS) issue_processing->check_sample No end Problem Resolved reprocess->end issue_purity Impurity Detected? check_sample->issue_purity purify Purify Sample issue_purity->purify Yes check_conditions 3. Assess Experimental Conditions - Solvent - Concentration - Temperature - pH issue_purity->check_conditions No purify->end issue_conditions Condition-dependent Shift Suspected? check_conditions->issue_conditions modify_experiment Modify Experimental Conditions (e.g., change solvent, dilute sample) issue_conditions->modify_experiment Yes consult Consult Literature / Senior Colleague issue_conditions->consult No modify_experiment->end intermolecular_interactions cluster_factors Potential Causes of Shift cluster_interactions Intermolecular Interactions cluster_outcome Effect on NMR Spectrum concentration High Concentration pi_stacking π-π Stacking concentration->pi_stacking dipole_dipole Dipole-Dipole Interactions concentration->dipole_dipole solvent Aromatic Solvent (e.g., Benzene-d6) solvent_solute Solvent-Solute Association solvent->solvent_solute h_bonding Hydrogen Bonding (with impurities/solvent) h_bonding->dipole_dipole mag_field Altered Local Magnetic Field pi_stacking->mag_field solvent_solute->mag_field dipole_dipole->mag_field shift_change Chemical Shift Change (Upfield or Downfield) mag_field->shift_change

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Bromo-2-methylquinoline, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The Doebner-von Miller reaction is a widely used and scalable method for preparing 2-substituted quinolines.[1][2] For this compound, this typically involves the reaction of 3-bromoaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde (often generated in situ from paraldehyde) under strong acidic conditions.[3]

Q2: What are the primary challenges when scaling up the Doebner-von Miller synthesis? A2: The most significant challenges are managing the exothermic nature of the reaction and preventing the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][5] This polymerization leads to the formation of tar, which complicates product isolation and significantly reduces the yield.[4][5]

Q3: My final product is contaminated with regioisomers (e.g., 5-Bromo-2-methylquinoline). How can I improve the regioselectivity? A3: The reaction of 3-bromoaniline can indeed produce a mixture of 5-bromo and 7-bromo isomers.[3] Optimizing reaction conditions such as temperature and the rate of addition of reagents can influence the isomeric ratio. However, the most effective method for obtaining the pure 7-bromo isomer is through careful purification, typically by column chromatography.[3]

Q4: Are there alternative synthetic routes to this compound? A4: Yes, another common method is the direct bromination of 2-methylquinoline.[6] However, controlling the regioselectivity to favor the 7-position can be challenging and may lead to a mixture of brominated products, necessitating thorough purification.

Q5: What purification techniques are most effective for this compound on a large scale? A5: A combination of techniques is often employed. Initial purification can be achieved through an acid-base extraction to remove non-basic impurities.[7] This is followed by column chromatography to separate isomers and other byproducts.[3][7] Finally, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to achieve high purity.[7][8]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.[4]

  • Root Cause: This is the most common side reaction in the Doebner-von Miller synthesis, caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[4][5] Excessively high temperatures can accelerate this process.[4]

  • Troubleshooting Steps:

    • Control Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or gradual addition of reagents can help control exothermic events.[4]

    • Optimize Acid Concentration: While strong acids are necessary, overly harsh conditions can promote tar formation. Consider a comparative study of different acids (e.g., HCl, H₂SO₄) to find the optimal balance.[4]

    • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase, leading to cleaner reactions and higher yields.[1][4]

Problem 2: Incomplete Reaction or Presence of Dihydroquinoline Impurities

  • Symptoms: Analysis (TLC, GC-MS, or NMR) of the crude product shows the presence of dihydro- or even tetrahydroquinoline derivatives alongside the desired aromatic product.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[4] If the oxidizing agent is inefficient, used in insufficient quantity, or if conditions do not favor complete oxidation, these hydrogenated byproducts will be present.[4]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, though safer alternatives are preferred) to drive the reaction to completion.[4][5] In some cases, air or oxygen can serve as the oxidant.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can sometimes be oxidized to the desired quinoline in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[4]

    • Monitor Reaction: Track the disappearance of the dihydroquinoline intermediate by TLC or another appropriate analytical method to ensure the reaction has gone to completion.[4]

Problem 3: Difficulty in Product Isolation and Purification

  • Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of isomers and impurities.

  • Root Cause: The crude product may contain a complex mixture of isomers, starting materials, and polymeric tar. The basic nature of the quinoline nitrogen can also cause streaking on silica gel columns if not handled correctly.

  • Troubleshooting Steps:

    • Initial Acid-Base Extraction: Before chromatography, perform an acid wash to extract the basic quinoline products into the aqueous layer, leaving non-basic tars and impurities in the organic layer. Then, basify the aqueous layer and extract the quinolines back into an organic solvent.[7]

    • Optimize Chromatography:

      • Deactivate Silica: Use silica gel treated with a small amount of a tertiary amine (e.g., triethylamine, ~1%) in the eluent to prevent streaking of the basic product.

      • Solvent System: Systematically test different solvent systems (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate) to find the optimal polarity for separating the 7-bromo isomer from the 5-bromo isomer and other impurities.[3]

    • Recrystallization: After chromatography, recrystallize the product from a suitable solvent pair to achieve the final desired purity for preclinical studies.[7]

Data Presentation

Table 1: Representative Yields for this compound Synthesis

Synthetic MethodStarting MaterialsTypical Yield (%)Reference
Doebner-von Miller3-Bromoaniline, Paraldehyde, HCl46%[3]

Table 2: Comparison of Purification Methods for Bromoquinolines

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[7]
Column Chromatography (Silica Gel)70>9850-80Necessary for separating regioisomers (e.g., 5-bromo vs. 7-bromo).[3][7]
Acid-Base ExtractionVariableVariable>90Excellent for removing non-basic impurities and tar, but will not separate isomers.[7]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound[3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask suitable for the intended scale with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: Cool a 37% hydrochloric acid solution (approx. 20 mL per 10 mL of aniline) to 0°C in an ice bath. Slowly add 3-Bromoaniline (1.0 equivalent).

  • Reagent Addition: While maintaining the temperature at 0°C, add paraldehyde (a trimer of acetaldehyde, used as a source for crotonaldehyde; ~2.5 equivalents of acetaldehyde monomer) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 100-110°C) and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to 0°C. Slowly and carefully neutralize the acid by adding a saturated aqueous sodium hydroxide solution until the mixture is strongly alkaline (check with pH paper). Caution: This neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of 5-bromo and 7-bromo isomers.

Protocol 2: Purification by Column Chromatography[3][7]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane or hexanes). Pour the slurry into a glass column and allow it to settle into a compact bed.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% cyclohexane to 9:1 cyclohexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound isomer.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified product.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_reaction Doebner-von Miller Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 3-Bromoaniline + Paraldehyde Acid HCl (catalyst) Start->Acid 0°C to RT Reflux Heat to Reflux (3 hours) Acid->Reflux Neutralize Neutralize with NaOH Reflux->Neutralize Cooling Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography (Silica Gel) Dry->Chroma Crude Product Recrystal Recrystallization Chroma->Recrystal Final Pure this compound Recrystal->Final

Caption: Doebner-von Miller synthesis and purification workflow.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Tar Significant Tar Formation? Start->Tar Yes Incomplete Incomplete Reaction? Start->Incomplete No Sol_Tar1 Reduce Temperature Tar->Sol_Tar1 Yes Sol_Tar2 Use Biphasic System Tar->Sol_Tar2 Yes Sol_Incomplete1 Increase Oxidant Amount Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Post-Reaction Oxidation Incomplete->Sol_Incomplete2 Yes Purification Purification Issues? Incomplete->Purification No Sol_Purify1 Perform Acid-Base Extraction Purification->Sol_Purify1 Yes Sol_Purify2 Optimize Chromatography (Amine-treated silica, new eluent) Purification->Sol_Purify2 Yes Success Problem Solved Purification->Success No

Caption: Troubleshooting guide for quinoline synthesis.

Purification_Workflow Product Purification Workflow Crude Crude Product (from work-up) AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Column Column Chromatography AcidBase->Column Separate isomers Isolate Isolate 7-Bromo Isomer Column->Isolate Recrystallize Recrystallization Isolate->Recrystallize Final polishing Final High-Purity Product (>99%) Recrystallize->Final

Caption: Stepwise workflow for product purification.

References

Technical Support Center: Regioselective Functionalization of 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 7-bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The main challenge lies in controlling the site of reaction. The this compound scaffold presents multiple potential reactive sites. The primary site for functionalization is the C7-position via the bromo-substituent, which is ideal for various palladium-catalyzed cross-coupling reactions.[1][2] However, achieving selectivity can be complicated by competing reactions, such as C-H activation at other positions on the quinoline ring, particularly the electron-deficient C2 and C4 positions or the C8 position.[3][4] Steric hindrance from the 2-methyl group can also influence the accessibility of adjacent positions.

Q2: Which palladium-catalyzed cross-coupling reactions are most common for the C7 position?

The bromo-substituent at the C7 position is well-suited for a variety of powerful bond-forming reactions. The most commonly employed include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[5][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[7][8]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to arylalkynes.[9][10]

These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.[1][11]

Q3: Is C-H functionalization a viable strategy for this molecule, and which positions are most susceptible?

Yes, direct C-H functionalization is a powerful strategy for modifying the quinoline core, often proceeding with transition metal catalysis.[12][13] For the quinoline scaffold, the C8 position is a common target for C-H functionalization, often facilitated by a directing group effect from the quinoline nitrogen.[3] Rhodium-based catalysts have shown particular efficacy for C-H activation on quinolines.[4][14] However, a significant challenge is achieving selectivity for C-H activation over the more reactive C-Br bond, which typically requires careful selection of catalysts and reaction conditions to avoid competing cross-coupling pathways.

Q4: What are common side reactions to be aware of?

Besides issues with regioselectivity, researchers may encounter several side reactions:

  • Debromination: Loss of the bromine atom from the C7 position to yield 2-methylquinoline, often observed during lithiation attempts or under harsh reductive conditions.[15]

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling) can reduce the yield of the desired product.[12]

  • Catalyst Poisoning: Certain functional groups can poison the palladium catalyst, leading to low or no conversion. It is crucial to ensure all reagents and solvents are pure and dry.[3][8]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling at the C7-Position

Symptom: The reaction shows low conversion of the this compound starting material, resulting in a poor yield of the desired functionalized product.

Possible CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or activate the catalyst in-situ. Ensure the catalyst has not degraded due to improper storage. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Suboptimal Ligand The choice of phosphine ligand is critical. For Suzuki and Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[3][5] Screen a panel of ligands to find the optimal one for your specific transformation.
Incorrect Base or Solvent The base and solvent system significantly impacts reaction efficiency. For Suzuki coupling, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig amination, stronger bases like NaOtBu or K₃PO₄ are often required.[6][7] Screen various solvents (e.g., Toluene, Dioxane, DMF) and consider using aqueous mixtures for Suzuki reactions.
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature (e.g., from 80 °C to 120 °C), while monitoring for any potential product decomposition.
Reagent Impurities Trace impurities, especially water or oxygen, can deactivate the catalyst. Ensure all reagents are pure and solvents are thoroughly degassed. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[3]
Issue 2: Poor Regioselectivity (Mixture of C7 and C-H Functionalized Products)

Symptom: Alongside the expected product functionalized at the C7 position, you observe isomers resulting from C-H activation at other positions (e.g., C8).

Possible CauseSuggested Solution
Highly Active Catalyst System The catalyst system may be too reactive, leading to indiscriminate C-H activation. This is more common with rhodium or iridium catalysts.
Reaction Conditions Favoring C-H Activation High temperatures and specific ligands can promote C-H activation.
Strategy 1: Favor C7-Br Coupling To enhance selectivity for the C-Br bond, use classic palladium cross-coupling conditions that are less prone to C-H activation. Lower the reaction temperature and choose ligands known to favor cross-coupling over C-H activation (e.g., standard PPh₃ or certain biarylphosphine ligands).
Strategy 2: Favor C8 C-H Activation To selectively target the C8 position, the C7-bromo group should first be replaced with a non-reactive group or a directing group can be used. Alternatively, specific rhodium-based catalyst systems are known to favor C8 functionalization.[3][4]

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene110>90
33,5-Dimethylisoxazole-4-boronic acid pinacol esterPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)1,4-Dioxane100~80-90
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF90~88

Yields are illustrative and may vary based on specific reaction scale and purity of reagents.

Visualizations

G cluster_molecule This compound mol C₁₀H₈BrN C7 C7-Br Position suzuki Suzuki Coupling C7->suzuki buchwald Buchwald-Hartwig C7->buchwald sonogashira Sonogashira C7->sonogashira C8 C8-H Position ch_activation C-H Activation C8->ch_activation OtherCH Other C-H Bonds ch_activation_other C-H Activation (less common) OtherCH->ch_activation_other

Caption: Reactivity map for this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->check_catalyst check_reagents 2. Verify Reagent Quality - Are reagents pure and dry? - Is the atmosphere inert? check_catalyst->check_reagents System OK res_catalyst Try new catalyst/ligand check_catalyst->res_catalyst Issue persists check_conditions 3. Optimize Conditions - Screen bases and solvents. - Adjust temperature and time. check_reagents->check_conditions System OK res_reagents Use purified/degassed materials check_reagents->res_reagents Issue persists res_conditions Systematically vary parameters check_conditions->res_conditions Issue persists success Problem Solved? check_conditions->success System OK res_catalyst->check_reagents res_reagents->check_conditions res_conditions->success

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

Experimental_Workflow A 1. Reagent Preparation (Weigh Substrate, Catalyst, Ligand, Base) B 2. Assemble Reaction (Add reagents to a dry flask) A->B C 3. Degas System (Evacuate and backfill with N₂/Ar) B->C D 4. Add Solvent & Coupling Partner (Degassed solvent) C->D E 5. Reaction (Heat to specified temperature with stirring) D->E F 6. Monitoring (Check progress by TLC/LC-MS) E->F G 7. Work-up (Quench, extract, and dry) F->G H 8. Purification (Column chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[5][16]

  • Reagent Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume), via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture.[7][17]

  • Reagent Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Substrate Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a copper-cocatalyzed Sonogashira reaction.[9][10]

  • Reagent Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF (5 mL), followed by an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

Preventing decomposition of 7-Bromo-2-methylquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 7-Bromo-2-methylquinoline. Our goal is to help you minimize decomposition and maximize yield in your synthetic endeavors.

Troubleshooting Guides

Decomposition of this compound during a reaction can often be attributed to specific experimental conditions. Below are troubleshooting guides for common issues observed during palladium-catalyzed cross-coupling reactions, a frequent application for this substrate.

Issue 1: Low or No Product Formation with Evidence of Starting Material Decomposition

If you observe significant degradation of your this compound with little to no desired product, consider the following potential causes and solutions.

Potential CauseRecommended Solutions
Harsh Reaction Temperature High temperatures can lead to thermal decomposition. Lower the reaction temperature and monitor the reaction over a longer period. Consider a more active catalyst system that allows for lower temperatures.
Inappropriate Base Strong bases, especially in combination with high temperatures, can promote side reactions, including dehalogenation and decomposition. If using a strong base like NaOtBu or LiHMDS, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base should be compatible with your specific reaction.
Oxygen Sensitivity Palladium catalysts, particularly in their Pd(0) active state, can be sensitive to oxygen, leading to catalyst deactivation and potential side reactions. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Photodegradation Quinoline derivatives can be sensitive to light.[1] Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially for reactions run over extended periods.
Issue 2: Formation of 2-Methylquinoline (Hydrodehalogenation Product)

A common side product is the debrominated 2-methylquinoline. Its presence indicates that the bromine atom is being replaced by a hydrogen atom instead of the desired substituent.

Potential CauseRecommended Solutions
Suboptimal Ligand Choice The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand can lead to a higher propensity for side reactions like hydrodehalogenation. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can promote the desired reductive elimination over side reactions.
Presence of Protic Impurities Water or other protic impurities in the reaction mixture can serve as a proton source for hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
Reaction Temperature Too High Elevated temperatures can increase the rate of hydrodehalogenation.[2] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions where this compound is used, and what are the typical yields?

A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions. While specific yields for this exact substrate are not extensively reported in comparative studies, we can extrapolate expected yields based on reactions with similar bromo-heterocyclic compounds.

ReactionCoupling PartnerTypical Catalyst SystemExpected Yield Range
Suzuki-Miyaura Coupling Arylboronic acidsPd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)70-95%
Buchwald-Hartwig Amination Primary/Secondary AminesPd(OAc)₂ or a pre-catalyst (e.g., G3-XPhos) with a bulky phosphine ligand65-90%
Heck Reaction Alkenes (e.g., acrylates)Pd(OAc)₂ with a phosphine ligand60-85%
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂ with a copper(I) co-catalyst75-95%

Q2: How can I purify this compound if it contains decomposition products?

A2: Purification can typically be achieved using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the decomposition products are highly polar, a plug of silica gel filtration might be sufficient to remove them. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be an effective purification method for the solid product.

Q3: Is this compound sensitive to air and moisture?

A3: While the compound itself is relatively stable, palladium-catalyzed reactions in which it is used are often sensitive to air and moisture. The Pd(0) catalyst can be oxidized, and water can participate in side reactions. Therefore, it is best practice to handle this compound and set up its reactions under an inert atmosphere.

Q4: Can the quinoline nitrogen interfere with the palladium catalyst?

A4: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center, which can sometimes inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically hindering the coordination of the quinoline nitrogen to the palladium.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions involving an aryl bromide like this compound. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or a pre-catalyst)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, non-polar solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Decomposition_Prevention_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup A Select Anhydrous Reagents & Solvents B Degas Solvents A->B C Use Inert Atmosphere (Ar/N2) B->C D Choose Mild Base (e.g., K2CO3) C->D E Select Appropriate Pd-Catalyst & Ligand C->E F Maintain Moderate Temperature (e.g., 80-100°C) E->F H Monitor by TLC/LC-MS for Side Products F->H G Protect from Light G->H I Standard Aqueous Workup H->I J Purification (Chromatography/Recrystallization) I->J Cross_Coupling_Pathway cluster_reactants Reactants cluster_products Products A This compound D Oxidative Addition A->D B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) E Transmetalation / Amine Coordination B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Desired Coupled Product F->G H Side Products (e.g., Hydrodehalogenation) F->H

References

Alternative synthetic routes to 7-Bromo-2-methylquinoline to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-2-methylquinoline. This guide provides researchers, scientists, and drug development professionals with alternative, safer synthetic methodologies that avoid the use of hazardous reagents like elemental bromine and strong oxidizing agents traditionally used in Skraup-type syntheses. This resource offers detailed troubleshooting guides, frequently asked questions, and full experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with traditional syntheses of this compound?

A1: Traditional methods often involve two major hazardous aspects:

  • Direct Bromination: The use of liquid bromine (Br₂) is highly hazardous due to its extreme toxicity, corrosivity, and the release of dangerous fumes. It requires specialized handling and ventilation.

  • Skraup/Doebner-von Miller Conditions: Classical quinoline syntheses can employ strong acids like concentrated sulfuric acid and potent oxidizing agents at high temperatures, creating a risk of violent, exothermic reactions and the formation of toxic byproducts.[1][2]

Q2: What are the main alternative strategies to synthesize this compound more safely?

A2: There are two primary contemporary strategies that offer a better safety profile:

  • Doebner-von Miller Synthesis using a brominated precursor: This approach builds the quinoline ring from a commercially available, less hazardous brominated starting material (3-Bromoaniline), thus avoiding the direct bromination of the final quinoline ring.[3]

  • Electrophilic Aromatic Bromination with a safer brominating agent: This method uses 2-methylquinoline as a starting material but replaces elemental bromine with a solid, easier-to-handle reagent like N-Bromosuccinimide (NBS).[4][5][6][7]

Q3: How can I control the regioselectivity of the bromination on 2-methylquinoline to favor the 7-bromo isomer?

A3: The regioselectivity of electrophilic substitution on the quinoline ring is a critical challenge. The pyridine ring is electron-deficient and generally unreactive to electrophiles, so substitution occurs on the benzene ring. To favor the 7-position on 2-methylquinoline:

  • Reaction Conditions: The use of N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid can direct the bromination to the carbocyclic ring.[5][8]

  • Substituent Effects: The existing methyl group at the 2-position influences the electronic distribution of the ring, but precise control to exclusively yield the 7-bromo isomer over other possibilities (like the 5-bromo isomer) can be challenging and may result in a mixture of products requiring careful purification.[3]

Alternative Synthetic Routes & Experimental Protocols

Below are two detailed protocols for alternative syntheses of this compound.

Route 1: Doebner-von Miller Synthesis from 3-Bromoaniline

This method constructs the quinoline ring from a pre-brominated aniline, offering excellent regioselectivity for the 7-bromo position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 200 mL of 37% hydrochloric acid. Cool the solution to 0°C using an ice bath.

  • Addition of Aniline: Slowly add 10 mL (92 mmol) of 3-Bromoaniline to the chilled acid solution with continuous stirring.

  • Addition of Aldehyde Source: Dropwise, add 11 mL (equivalent to approximately 0.8 mol of acetaldehyde) of paraldehyde to the reaction mixture.

  • Initial Reaction: Stir the mixture at room temperature for 1 hour.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up:

    • Cool the mixture to 0°C.

    • Slowly neutralize the acid by adding 200 mL of a saturated aqueous sodium hydroxide solution.

    • Extract the aqueous layer three times with 200 mL of dichloromethane.

    • Combine the organic extracts and wash sequentially with water and saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product will be a mixture of 5-Bromo-2-methylquinoline and this compound.

    • Purify the mixture using column chromatography on silica gel with a cyclohexane-ethyl acetate (9:1) eluent to isolate the this compound isomer.[3]

Quantitative Data Summary (Route 1)

ParameterValueReference
Starting Material3-Bromoaniline[3]
Key ReagentsParaldehyde, HCl, NaOH[3]
Reaction Time~4 hours (plus work-up)[3]
Yield46% (isolated)[3]
PurityHigh after chromatography[3]
Route 2: Direct Bromination of 2-Methylquinoline with NBS

This route uses a safer, solid brominating agent, N-Bromosuccinimide (NBS), to directly brominate the readily available 2-methylquinoline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Addition of Reagent: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

  • Catalysis (if necessary): For enhanced reactivity and regioselectivity towards the benzene ring, the reaction can be performed in the presence of a catalytic amount of a strong acid, or with concentrated sulfuric acid as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species.

    • If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography to separate the desired 7-bromo isomer from other isomers and unreacted starting material.

Quantitative Data Summary (Route 2)

ParameterValueReference
Starting Material2-Methylquinoline[9]
Key ReagentsN-Bromosuccinimide (NBS)[5][9]
Reaction TimeVaries (requires monitoring)-
YieldDependent on optimization-
PurityRequires chromatographic separation[3]

Troubleshooting Guides

Troubleshooting the Doebner-von Miller Synthesis (Route 1)
Issue Potential Cause Troubleshooting Steps
Low Yield / Tar Formation Polymerization of paraldehyde (or other α,β-unsaturated carbonyls) is a common side reaction in strong acid.[10]- Control Temperature: Maintain the initial reaction at room temperature before refluxing to minimize uncontrolled polymerization. - Gradual Addition: Add the paraldehyde slowly to the acidic aniline solution to keep its concentration low at any given time.[10] - Optimize Acid: While HCl is used, other acids like p-TsOH could be explored for milder conditions.[2]
Incomplete Reaction The final cyclization and oxidation steps may be inefficient.- Increase Reflux Time: If TLC shows starting material, extend the reflux period. - Ensure Sufficient Oxidant: In this reaction, an external oxidizing agent is not explicitly added, relying on an internal redox process. Ensure the reaction is not quenched prematurely.[10]
Difficult Isomer Separation The 5-bromo and 7-bromo isomers have similar polarities.- Optimize Chromatography: Use a long column and a shallow solvent gradient for better separation. - Alternative Solvents: Experiment with different solvent systems for chromatography (e.g., hexane/ethyl acetate).
Troubleshooting the NBS Bromination (Route 2)
Issue Potential Cause Troubleshooting Steps
No Reaction or Low Conversion Insufficient activation of the quinoline ring or NBS.- Add Acid Catalyst: Introduce a catalytic amount of a strong acid (e.g., H₂SO₄) to increase the electrophilicity of the bromine from NBS.[5] - Increase Temperature: Gently heat the reaction mixture, but monitor for side reactions.
Poor Regioselectivity (Mixture of Isomers) Bromination is occurring at multiple positions on the benzene ring (e.g., 5- and 7-positions).- Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents. - Temperature Control: Lowering the reaction temperature may improve selectivity.
Formation of Byproducts / Over-bromination Reaction is too vigorous or stoichiometry is incorrect.- Control Stoichiometry: Use only a slight excess of NBS (e.g., 1.05 equivalents). - Monitor Reaction: Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.[5]
Benzylic Bromination If a radical initiator (like AIBN or benzoyl peroxide) is present or the reaction is run under UV light, bromination can occur on the 2-methyl group.[7][9]- Avoid Radical Initiators: Ensure the reaction is performed in the dark and without any radical initiators to favor electrophilic aromatic substitution.

Visual Workflow Diagrams

Doebner_Miller_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 3-Bromoaniline 3-Bromoaniline Mixing_at_0C 1. Mix Reagents at 0°C 3-Bromoaniline->Mixing_at_0C Paraldehyde Paraldehyde Paraldehyde->Mixing_at_0C HCl HCl HCl->Mixing_at_0C Stir_RT 2. Stir at RT for 1h Mixing_at_0C->Stir_RT Reflux 3. Reflux for 3h Stir_RT->Reflux Neutralization 4. Neutralize with NaOH Reflux->Neutralization Extraction 5. Extract with Dichloromethane Neutralization->Extraction Purification 6. Column Chromatography Extraction->Purification Product 7-Bromo-2- methylquinoline Purification->Product

Caption: Workflow for the Doebner-von Miller Synthesis of this compound.

NBS_Bromination cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2-Methylquinoline 2-Methylquinoline Mixing 1. Dissolve & Mix 2-Methylquinoline->Mixing NBS N-Bromosuccinimide NBS->Mixing Reaction_Monitoring 2. Stir at RT/Heat (Monitor by TLC) Mixing->Reaction_Monitoring Quench 3. Quench & Neutralize Reaction_Monitoring->Quench Extraction 4. Extract with Organic Solvent Quench->Extraction Purification 5. Column Chromatography Extraction->Purification Product 7-Bromo-2- methylquinoline Purification->Product

Caption: Workflow for the NBS Bromination of 2-Methylquinoline.

References

Validation & Comparative

Reactivity of 7-Bromo-2-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. The strategic introduction of molecular complexity via cross-coupling reactions is a powerful tool for modulating the therapeutic properties of these privileged heterocycles. This guide provides a comparative analysis of the reactivity of 7-Bromo-2-methylquinoline with other bromoquinoline isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This comparison is supported by available experimental data and established principles of organic reactivity.

The quinoline nucleus is a fundamental structural motif in a vast array of pharmaceuticals, acting as a versatile scaffold for the development of kinase inhibitors that target critical signaling pathways in cancer and other diseases.[1][2][3] The position of the bromine substituent on the quinoline ring significantly influences its reactivity in cross-coupling reactions, governed by a combination of electronic and steric effects. Understanding these reactivity trends is crucial for efficient reaction design and the synthesis of novel drug candidates.

Comparative Reactivity Analysis

It is important to note that the presented yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. Therefore, this comparison should be viewed as a qualitative guide to the relative reactivity of the different isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromoquinolines in this reaction is influenced by the electronic environment of the C-Br bond. Generally, positions that are more electron-deficient facilitate the oxidative addition step of the catalytic cycle.

Bromoquinoline IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75-85 (estimated)
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4DBUTHF/H₂O1100.1782[4]
6-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295
8-Bromo-6-methylquinolin-2(1H)-one4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃THF/H₂O702485[2]

Note: The data for this compound is an estimation based on the reactivity of similar bromoquinolines, as specific data for this reaction was not found in the searched literature. The other data points are from different sources with varying reaction conditions and are presented for illustrative purposes.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The success and regioselectivity of this reaction are sensitive to steric hindrance around the bromine atom and the electronic nature of the alkene.

Bromoquinoline IsomerAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMF12024~60-70 (estimated)
3-Bromoquinolinen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF1202488
6-BromoquinolineStyrenePd(OAc)₂K₂CO₃DMA14024Moderate to Good

Note: The data for this compound is an estimation based on general Heck reaction protocols, as specific quantitative data was not found. Data for other isomers is collated from various sources and should be interpreted with caution due to differing conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is often dependent on the ligand used and the nature of the amine.

Bromoquinoline IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~80-90 (estimated)
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane1001678[5]
6-Bromo-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1002488[6]

Note: The data for this compound is an estimation based on typical Buchwald-Hartwig conditions. The other data points are from specific literature examples with varying substrates and conditions.

Factors Influencing Reactivity

The observed and estimated reactivity trends among bromoquinoline isomers can be rationalized by considering the following factors:

  • Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the electron density at different positions. This effect can either activate or deactivate the C-Br bond towards oxidative addition by the palladium catalyst.

  • Steric Hindrance: The presence of substituents, such as the methyl group in this compound, near the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. Positions with less steric crowding, such as the 6-position, are often more reactive.

  • Position of the Bromine Atom: The reactivity varies significantly depending on whether the bromine is on the pyridine or the benzene ring of the quinoline scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for specific bromoquinoline isomers and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromoquinoline (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1, 5 mL). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealed tube, combine the bromoquinoline (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add an anhydrous solvent such as DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromoquinoline (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the sealed tube to 90-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for a palladium-catalyzed cross-coupling reaction and a simplified representation of a kinase signaling pathway where quinoline derivatives often act as inhibitors.

Experimental_Workflow A Reaction Setup (Bromoquinoline, Coupling Partner, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B 1. C Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst) B->C 2. D Heating & Stirring (Monitor by TLC/LC-MS) C->D 3. E Aqueous Workup (Quench, Extract, Wash) D->E 4. F Purification (Column Chromatography) E->F 5. G Characterization (NMR, MS) F->G 6.

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline-based Kinase Inhibitor Quinoline->RAF Inhibits

Simplified MAPK/ERK signaling pathway targeted by quinoline-based kinase inhibitors.

References

A Comparative Guide to 7-Bromo-2-methylquinoline and 7-Chloro-2-methylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs and natural alkaloids. The introduction of halogen substituents, such as bromine and chlorine, at various positions on the quinoline ring can significantly modulate their physicochemical properties and biological activities. Both 7-Bromo-2-methylquinoline and 7-Chloro-2-methylquinoline have been identified as scaffolds of interest in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Comparative Biological Activities: An Overview

Based on the available literature for related compounds, both 7-bromo and 7-chloro substituted quinolines have shown potential in a range of biological assays.

Anticancer Activity: Derivatives of both 7-chloroquinolines and brominated quinolines have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a halogen at the 7-position is often associated with enhanced anticancer activity. For instance, derivatives of 7-chloroquinoline have demonstrated significant antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. Similarly, various brominated quinoline derivatives have shown cytotoxic potential. However, a direct comparison of the potency of this compound and 7-Chloro-2-methylquinoline is not yet established.

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. Halogenation can influence the antimicrobial spectrum and potency. While general antimicrobial properties have been attributed to quinoline derivatives, specific and comparative Minimum Inhibitory Concentration (MIC) data for this compound and 7-Chloro-2-methylquinoline against a panel of bacterial or fungal strains is lacking in the reviewed literature.

Enzyme Inhibition: Quinolines can act as inhibitors of various enzymes, a mechanism that is often central to their therapeutic effects. The nature of the halogen substituent can affect the binding affinity and inhibitory potential of the molecule. Without direct comparative enzyme inhibition assays, it is difficult to predict which of the two compounds would be a more potent inhibitor for a specific enzyme target.

Data Presentation

Due to the absence of direct comparative experimental data for this compound and 7-Chloro-2-methylquinoline, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to elucidate the specific biological activity profiles and potencies of these two compounds.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and 7-Chloro-2-methylquinoline

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 7-Chloro-2-methylquinoline in DMSO. Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Visualization of Potential Mechanisms

While the specific signaling pathways affected by this compound and 7-Chloro-2-methylquinoline are not yet fully elucidated, quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis.

G General Experimental Workflow for Cytotoxicity Assessment start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound and 7-Chloro-2-methylquinoline seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Data Analysis (Calculate IC50) measure->analyze compare Compare Cytotoxicity analyze->compare end End: Determine Relative Potency compare->end G Potential Signaling Pathway for Anticancer Activity of Quinolines compound 7-Halo-2-methylquinoline (Bromo or Chloro) cell Cancer Cell compound->cell receptor Cell Surface Receptors / Intracellular Targets cell->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt Inhibition mapk MAPK Pathway receptor->mapk Modulation apoptosis Induction of Apoptosis pi3k_akt->apoptosis cell_cycle Cell Cycle Arrest pi3k_akt->cell_cycle mapk->apoptosis proliferation Inhibition of Proliferation apoptosis->proliferation cell_cycle->proliferation

Unlocking Antitumor Potential: A Comparative Analysis of 7-Bromo-2-methylquinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, researchers have increasingly turned their attention to the quinoline scaffold, a privileged heterocyclic structure known for its diverse pharmacological activities. Among these, 7-bromo-2-methylquinoline and its analogs have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, presenting key experimental data and outlining the methodologies used to evaluate their efficacy. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The strategic placement of a bromine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring provides a unique template for chemical modification, influencing the molecule's electronic properties and its interaction with biological targets.[1] Modifications at other positions of the quinoline ring have been shown to significantly impact the cytotoxic and kinase inhibitory activities of these compounds.

Comparative Anticancer Activity

Compound IDR5-SubstitutionR8-SubstitutionCancer Cell LineIC50 (µM)Reference(s)
1 HOHC6 (Rat Brain Tumor)>50[2]
2 BrOHC6 (Rat Brain Tumor)12.3[2]
3 HOHC6 (Rat Brain Tumor)25.6[2]
4 HOHHeLa (Human Cervix Carcinoma)-[3]
5 BrOHHeLa (Human Cervix Carcinoma)6.7-25.6[3]
6 HOCH3--[3]
7 BrOCH3--[3]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Importance of Substitution: The unsubstituted 8-hydroxyquinoline (Compound 1) demonstrates minimal anticancer activity, underscoring the necessity of ring substitutions to impart cytotoxicity.[2]

  • Effect of Bromination: The introduction of bromine atoms, particularly at the 5 and 7 positions, significantly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline (Compound 2) is considerably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline (Compound 3).[2] This highlights the positive contribution of the bromo substituent to the anticancer effect.

  • Influence of Other Functional Groups: The nature of the substituent at the 8-position also plays a crucial role. Hydroxyquinolines (e.g., Compounds 2 and 3) have shown strong antiproliferative activity.[2][3] The presence of other electron-withdrawing groups, such as a cyano group, has also been shown to contribute to the anticancer effect.[2]

Targeting Key Signaling Pathways in Cancer

Quinoline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[4] One of the prominent targets for quinoline-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of the VEGFR-2 signaling pathway can effectively suppress tumor growth.[1] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that includes the PI3K/Akt/mTOR pathway.[6]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Quinoline This compound Analog (Inhibitor) Quinoline->VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a series of standardized in vitro assays. The following provides a detailed methodology for the commonly used MTT cytotoxicity assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The this compound analogs are serially diluted to various concentrations in the complete cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. Control wells containing medium with DMSO (vehicle control) and a known anticancer drug (positive control) are also included. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[9]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

The following diagram illustrates the general workflow for evaluating the antiproliferative activity of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) IC50->Kinase_Assay Pathway_Analysis Downstream Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis

Caption: General experimental workflow for evaluating the anticancer activity of quinoline analogs.

Conclusion

The structure-activity relationship studies of this compound analogs reveal that strategic substitutions on the quinoline ring are crucial for enhancing their anticancer potency. The presence of bromine and other functional groups significantly influences their cytotoxic effects. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, represents a primary mechanism through which these compounds exert their antitumor activity. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this promising class of anticancer agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound analogs is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development.

References

Navigating the Cytotoxic Landscape of Brominated Quinolines in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Anticancer Activity of Brominated Quinoline Derivatives

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro anticancer activity of several quinoline derivatives has been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is summarized in the table below. This data provides a clear comparison of the cytotoxic efficacy of different substitutions on the quinoline core.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-5-nitroquinoline HT29 (Colon Carcinoma)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
C6 (Rat Glioblastoma)-5-Fluorouracil (5-FU)-
HeLa (Cervical Cancer)-5-Fluorouracil (5-FU)-
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLa (Cervical Carcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29 (Colon Carcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-7 (Breast Adenocarcinoma)1.7 (µg/mL)DoxorubicinNot Specified
6-Bromo quinazoline derivative (8a) MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified
8-bromo-6-cyanoquinoline A549, HeLa, HT29, Hep3B, MCF-72–50 (µg/ml)5-Fluorouracil, CisplatinNot Specified
6,8-dibromotetrahydroquinoline A549, HeLa, HT29, Hep3B, MCF-72–50 (µg/ml)5-Fluorouracil, CisplatinNot Specified

Note: Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[1] The data indicates that substitutions such as nitro and hydroxyl groups, in addition to bromine atoms, can significantly influence the cytotoxic potential of the quinoline scaffold.[2][3]

Experimental Protocols

The evaluation of in vitro cytotoxicity is a cornerstone of anticancer drug discovery. The following provides a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in cytotoxicity testing and understanding the structure-activity relationship, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Derivatives (Varying Conc.) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: General workflow for an in vitro cytotoxicity MTT assay.

G cluster_1 Structure-Activity Relationship Logic Core Quinoline Scaffold Bromo Bromine Substitution Core->Bromo Methyl Methyl Group (e.g., 7-Bromo-2-methylquinoline) Bromo->Methyl Other Other Substituents (-NO2, -OH, -CN, etc.) Bromo->Other Activity Enhanced Cytotoxic Activity (Lower IC50) Methyl->Activity Other->Activity

References

A Comparative Analysis of the Antimicrobial Efficacy of 7-Bromo-2-methylquinoline and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Quinoline derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial efficacy of 7-Bromo-2-methylquinoline against standard antibiotics, supported by available experimental data for structurally related compounds.

Disclaimer: Direct experimental data on the antimicrobial efficacy of this compound is limited in the current body of scientific literature. The data presented for this compound is based on structurally similar quinoline derivatives and should be interpreted as indicative of potential activity. Further experimental validation is required to ascertain the precise antimicrobial profile of this compound.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for quinoline derivatives structurally similar to this compound and for standard antibiotics against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticBacterial StrainRepresentative MIC (µg/mL)
Structurally Similar Quinolines
6-Bromoquinolin-4-ol derivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.125 - 6.25[1]
Standard Antibiotics
VancomycinMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0[2]
CiprofloxacinStaphylococcus aureus0.6[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticBacterial StrainRepresentative MIC (µg/mL)
Structurally Similar Quinolines
6-Bromoquinolin-4-ol derivativesESBL-producing Escherichia coli6.25 - 12.5[1]
Standard Antibiotics
CiprofloxacinEscherichia coli0.013 - 0.08[3]

Experimental Protocols

The determination of MIC is a standardized laboratory procedure crucial for assessing the antimicrobial potency of a compound. The following is a detailed methodology for a typical broth microdilution MIC assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound (or its analog) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight on an appropriate agar medium.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from the agar plate to a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the test compound is performed in the 96-well plate using CAMHB.
  • Typically, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the test compound at a starting concentration is added to well 1.
  • 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.
  • Well 11 serves as a positive control (inoculum without the compound), and well 12 serves as a negative control (broth only).

4. Inoculation and Incubation:

  • 100 µL of the prepared bacterial inoculum is added to wells 1 through 11.
  • The plate is covered and incubated at 35 ± 2 °C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plate is examined visually for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC Determination.

The antimicrobial activity of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair.

signaling_pathway This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication and Repair DNA_Gyrase_Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Putative Mechanism of Action.

References

A Comparative Guide to the Synthesis of 7-Substituted-2-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three powerful palladium-catalyzed cross-coupling reactions for the functionalization of 7-Bromo-2-methylquinoline: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are instrumental in the synthesis of diverse 7-aryl, 7-amino, and 7-alkynyl-2-methylquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This guide presents a comparison of these methods with alternative synthetic routes, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The direct functionalization of this compound via cross-coupling reactions offers a convergent and efficient approach to a wide array of derivatives. The table below summarizes the key aspects of these reactions in comparison to alternative, often multi-step, synthetic strategies.

Target Compound ClassDirect Functionalization MethodReaction Partners for this compoundTypical YieldsAlternative Synthetic Routes
7-Aryl-2-methylquinolines Suzuki-Miyaura CouplingArylboronic acids or esters68%–82%[1]Doebner-von Miller or Pfitzinger reactions followed by functional group manipulation[2][3]
7-Amino-2-methylquinolines Buchwald-Hartwig AminationPrimary or secondary amines60%–88%[4]Reduction of nitroquinolines or nucleophilic aromatic substitution on activated quinolines[5]
7-Alkynyl-2-methylquinolines Sonogashira CouplingTerminal alkynesGood to excellent yieldsCoupling of quinoline halides with organometallic alkynyl reagents or cyclization strategies[6]

Reaction Products of this compound

The following sections detail the synthesis of specific 7-substituted-2-methylquinoline derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, including experimental protocols and comparative data.

Suzuki-Miyaura Coupling: Synthesis of 2-Methyl-7-phenylquinoline

The Suzuki-Miyaura coupling provides a direct and efficient method for the arylation of this compound.

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 2-Methyl-7-phenylquinoline substrate->product Suzuki-Miyaura Coupling reagent Phenylboronic Acid reagent->product catalyst Pd Catalyst, Base catalyst->product

Figure 1: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General): A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield 2-methyl-7-phenylquinoline.[6][7][8]

Product Characterization (2-Methyl-7-phenylquinoline):

  • Yield: Typically high, often exceeding 80%.

  • ¹H NMR: Characteristic signals for the quinoline and phenyl protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the fused ring system and the phenyl substituent.

  • MS (EI): Molecular ion peak corresponding to the calculated mass.

Alternative Synthesis: Doebner-von Miller Reaction An alternative approach involves the reaction of 3-aminobiphenyl with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent. This classical method often requires harsh conditions and may result in lower yields and mixtures of isomers.

Doebner_von_Miller start1 3-Aminobiphenyl product 2-Methyl-7-phenylquinoline start1->product Doebner-von Miller Reaction start2 Crotonaldehyde start2->product reagents Acid, Oxidant reagents->product

Figure 2: Alternative synthesis via Doebner-von Miller reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Methyl-7-(morpholin-4-yl)quinoline

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a wide range of amino-substituted quinolines.

Reaction Scheme:

Buchwald_Hartwig substrate This compound product 2-Methyl-7-(morpholin-4-yl)quinoline substrate->product Buchwald-Hartwig Amination reagent Morpholine reagent->product catalyst Pd Catalyst, Ligand, Base catalyst->product

Figure 3: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General): In an inert atmosphere, this compound (1.0 equiv.), morpholine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are combined in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated until the starting material is consumed. After workup and purification by column chromatography, 2-methyl-7-(morpholin-4-yl)quinoline is obtained.[9][10][11]

Product Characterization (2-Methyl-7-(morpholin-4-yl)quinoline):

  • Yield: Generally good to excellent, as reported for similar substrates.[4]

  • ¹H NMR: Shows the characteristic protons of the 2-methylquinoline core and the morpholine ring.

  • ¹³C NMR: Displays signals for all unique carbon atoms in the molecule.

  • MS (ESI): Protonated molecular ion peak [M+H]⁺.

Alternative Synthesis: Nucleophilic Aromatic Substitution This method typically requires a quinoline ring activated by electron-withdrawing groups and harsh reaction conditions, such as high temperatures and pressures, to facilitate the displacement of a leaving group by an amine. This route is generally less versatile and lower yielding compared to the Buchwald-Hartwig amination.

SNAr start1 Activated 7-Halo-2-methylquinoline product 2-Methyl-7-(morpholin-4-yl)quinoline start1->product Nucleophilic Aromatic Substitution start2 Morpholine start2->product reagents Heat, Pressure reagents->product

Figure 4: Alternative synthesis via nucleophilic aromatic substitution.

Sonogashira Coupling: Synthesis of 2-Methyl-7-(phenylethynyl)quinoline

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Reaction Scheme:

Sonogashira substrate This compound product 2-Methyl-7-(phenylethynyl)quinoline substrate->product Sonogashira Coupling reagent Phenylacetylene reagent->product catalyst Pd Catalyst, Cu(I) cocatalyst, Base catalyst->product

Figure 5: Sonogashira coupling of this compound.

Experimental Protocol (General): To a solution of this compound (1.0 equiv.) and phenylacetylene (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 1-5 mol%) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Upon completion, the reaction is worked up and the product is purified by chromatography to afford 2-methyl-7-(phenylethynyl)quinoline.[12][13][14]

Product Characterization (2-Methyl-7-(phenylethynyl)quinoline):

  • Yield: Typically good to excellent.

  • ¹H NMR: Characteristic signals for the quinoline protons and the phenylacetylene moiety.

  • ¹³C NMR: Resonances for the quinoline and phenyl rings, as well as the acetylenic carbons.

  • MS (EI): Molecular ion peak corresponding to the product's mass.

Alternative Synthesis: Wittig-type Reactions followed by Elimination An alternative, though more complex, route involves the synthesis of a 7-formyl-2-methylquinoline, followed by a Wittig-type reaction to introduce a vinyl group, and subsequent transformations to generate the alkyne. This multi-step process is generally less efficient than the direct Sonogashira coupling.

Wittig_Alternative start 7-Formyl-2-methylquinoline intermediate 7-Styryl-2-methylquinoline start->intermediate Wittig Reaction product 2-Methyl-7-(phenylethynyl)quinoline intermediate->product Further Steps

Figure 6: Alternative multi-step synthesis to an alkynylquinoline.

Conclusion

The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide highly efficient and versatile methods for the direct functionalization of this compound. These reactions generally offer superior yields, milder reaction conditions, and broader substrate scope compared to traditional multi-step synthetic alternatives. For researchers and drug development professionals, these modern catalytic methods are indispensable tools for the rapid and efficient generation of diverse libraries of 7-substituted-2-methylquinoline derivatives for further investigation.

References

Cross-validation of analytical data for 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Profile of 7-Bromo-2-methylquinoline

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical characteristics of a compound is paramount for its application in synthesis and biological studies. This guide provides a comparative analysis of this compound against structurally related alternatives, supported by available experimental data.

Data Presentation

The following tables summarize the key analytical and physical data for this compound and its comparators. This information has been compiled from various public sources and is intended for comparative purposes.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 4965-34-8C₁₀H₈BrN222.08[1][2]77-79[3]Not availableLight brown powder[3]
2-Methylquinoline91-63-4C₁₀H₉N143.19-2[1][4]248[1][4]Colorless to yellowish oily liquid[4][5]
7-Chloro-2-methylquinoline4965-33-7C₁₀H₈ClN177.63[6][7]74-7887 @ 0.5 mmHgPale yellow to light beige solid
7-Bromoquinoline4965-36-0C₉H₆BrN208.05[8][9]Not availableNot availableBrown to grey solid[8]

Table 2: Spectroscopic Data Summary for this compound

TechniqueData Highlights
¹H NMR (CDCl₃) δ 8.09 (s, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.39 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 2.61 (s, 3H)
¹³C NMR (CDCl₃) δ 160.3, 148.6, 136.2, 131.2, 129.4, 128.9, 125.3, 123.7, 122.6, 25.7
Infrared (IR) 1610, 1494, 1264, 841, 736 cm⁻¹

Table 3: Chromatographic Data (Predicted/Typical)

CompoundTechniquePredicted/Typical Retention Behavior
This compound HPLC (Reverse Phase)Due to its hydrophobicity, it is expected to be well-retained on a C18 column with a mobile phase of acetonitrile/water or methanol/water.
GC-MSAmenable to GC-MS analysis. The mass spectrum would show a characteristic isotopic pattern for bromine.
2-MethylquinolineHPLC (Reverse Phase)Shorter retention time compared to its bromo- and chloro- derivatives under identical conditions due to lower hydrophobicity.
GC-MSReadily analyzed by GC-MS, with Kovats retention indices reported in the literature.[5]
7-Chloro-2-methylquinolineHPLC (Reverse Phase)Expected to have a longer retention time than 2-methylquinoline but potentially shorter than this compound.
GC-MSSuitable for GC-MS analysis.
7-BromoquinolineHPLC (Reverse Phase)Expected to have a retention time influenced by the bromo- substituent, likely longer than quinoline itself.
GC-MSCan be analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the analysis of quinoline derivatives are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of quinoline derivatives.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10][11]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[12]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-320 nm).

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinoline derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13]

  • Sample Preparation: Samples are dissolved in a volatile organic solvent like dichloromethane or toluene.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Standard experiments include ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for more detailed structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis and a conceptual experimental workflow.

cluster_0 Comparative Analysis Workflow A Define Target Compound: This compound B Identify Structural Analogs: - 2-Methylquinoline - 7-Chloro-2-methylquinoline - 7-Bromoquinoline A->B C Gather Analytical Data: - Physicochemical Properties - Spectroscopic Data - Chromatographic Behavior B->C D Tabulate and Compare Data C->D F Generate Comparison Guide D->F E Develop Standardized Experimental Protocols E->F

Caption: Logical workflow for the comparative analysis of this compound.

cluster_1 General Experimental Workflow for Compound Characterization cluster_2 Sample Preparation cluster_3 Structural Elucidation cluster_4 Purity and Physicochemical Analysis cluster_5 Data Integration and Reporting SP Obtain Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) SP->NMR MS Mass Spectrometry (GC-MS) SP->MS IR IR Spectroscopy SP->IR HPLC HPLC Analysis SP->HPLC MP Melting Point Determination SP->MP DI Integrate All Data NMR->DI MS->DI IR->DI HPLC->DI MP->DI Report Final Analytical Report DI->Report

Caption: A conceptual workflow for the analytical characterization of a chemical compound.

References

Benchmarking the synthetic efficiency of different routes to 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic pathways to 7-Bromo-2-methylquinoline, a valuable building block in medicinal chemistry. We will delve into the synthetic efficiency of established methods, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable route for your research needs.

Executive Summary

The synthesis of this compound can be approached through several established methods, including the Doebner-von Miller reaction, Skraup synthesis, Combes synthesis, and direct bromination of 2-methylquinoline. This guide focuses on comparing these routes based on their reported yields and reaction conditions. The Doebner-von Miller synthesis offers a well-documented one-pot approach, albeit with the challenge of isomeric separation. While the Skraup and Combes syntheses are classical methods for quinoline formation, specific yield data for this compound is less readily available in the literature. Direct bromination presents a potentially more direct route, but control of regioselectivity is a critical consideration.

Data Presentation: A Comparative Table of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Doebner-von Miller Synthesis 3-Bromoaniline, ParaldehydeHydrochloric acid, Sodium hydroxide0°C to reflux, 4 hours46%[1]Produces a mixture of 5-Bromo and 7-Bromo isomers requiring chromatographic separation.
Skraup Synthesis 3-Bromoaniline, Crotonaldehyde (in situ from glycerol)Sulfuric acid, Oxidizing agent (e.g., nitrobenzene)High temperatureNot specifiedA classic method for quinoline synthesis; m-substituted anilines can yield mixtures of 5- and 7-isomers.[2]
Combes Synthesis 3-Bromoaniline, AcetylacetoneAcid catalyst (e.g., H₂SO₄, PPA)HeatingNot specifiedA versatile method for 2,4-disubstituted quinolines; regioselectivity can be influenced by substituents.[3]
Direct Bromination 2-MethylquinolineN-Bromosuccinimide (NBS)Concentrated H₂SO₄Not specifiedBromination occurs on the benzene ring, but regioselectivity for the 7-position needs to be optimized.

Experimental Protocols

Doebner-von Miller Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 3-Bromoaniline and paraldehyde.

Materials:

  • 3-Bromoaniline (10 mL, 92 mmol)

  • 37% Hydrochloric acid (200 mL)

  • Paraldehyde (trimer of acetaldehyde) (11 mL, 0.8 mol)

  • Saturated aqueous sodium hydroxide solution (200 mL)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate

Procedure:

  • A 37% hydrochloric acid solution (200 mL) is pre-cooled to 0°C in a suitable reaction vessel.

  • 3-Bromoaniline (10 mL, 92 mmol) is slowly added to the cooled acid solution.

  • Paraldehyde (11 mL, 0.8 mol) is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is then heated to reflux and maintained for 3 hours.

  • After cooling to 0°C, a saturated aqueous sodium hydroxide solution (200 mL) is slowly added to neutralize the acid.

  • The mixture is extracted three times with dichloromethane (200 mL portions).

  • The combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product, a mixture of 5-Bromo-2-methylquinoline and this compound, is purified by column chromatography on silica gel using a cyclohexane-ethyl acetate (9:1) eluent system to afford pure this compound as a light yellow solid.

Mandatory Visualizations

To facilitate a clearer understanding of the decision-making process for selecting a synthetic route, the following logical workflow is provided.

Workflow for Selecting a Synthetic Route to this compound start Define Target: this compound route1 Doebner-von Miller Synthesis start->route1 route2 Skraup Synthesis start->route2 route3 Combes Synthesis start->route3 route4 Direct Bromination start->route4 evaluation Evaluate Routes Based On: route1->evaluation route2->evaluation route3->evaluation route4->evaluation yield Yield evaluation->yield selectivity Regioselectivity evaluation->selectivity conditions Reaction Conditions evaluation->conditions purification Purification Method evaluation->purification decision Select Optimal Route yield->decision selectivity->decision conditions->decision purification->decision

Caption: Logical workflow for selecting a synthetic route.

The following diagram illustrates the general signaling pathway of the Doebner-von Miller reaction for the synthesis of quinolines.

Doebner-von Miller Reaction Pathway aniline Aniline Derivative (e.g., 3-Bromoaniline) michael Michael Addition aniline->michael carbonyl α,β-Unsaturated Carbonyl (from Paraldehyde) carbonyl->michael cyclization Intramolecular Electrophilic Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation quinoline Substituted Quinoline (e.g., this compound) oxidation->quinoline

Caption: Doebner-von Miller reaction pathway.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the reaction. The Doebner-von Miller synthesis provides a reliable method with a documented yield, although it necessitates chromatographic purification to isolate the desired 7-bromo isomer. Further investigation and optimization of the Skraup, Combes, and direct bromination routes could potentially offer more efficient or regioselective alternatives. This guide serves as a foundational resource for making an informed decision based on currently available data.

References

A Comparative Analysis of the Biological Prowess of Substituted 2-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of substituted 2-methylquinolines, supported by experimental data. The quinoline scaffold, a key heterocyclic motif, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This analysis delves into the structure-activity relationships of substituted 2-methylquinolines, presenting a comparative overview of their efficacy in various biological assays. By summarizing quantitative data and detailing experimental methodologies, this guide aims to provide a valuable resource for the advancement of novel therapeutics based on the versatile 2-methylquinoline core.

Anticancer Activity: A Targeted Approach to Cytotoxicity

Substituted 2-methylquinolines have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.

The following table summarizes the in vitro anti-proliferative activity of selected substituted 2-methylquinoline and related quinoline derivatives, with their potency typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassSubstitution PatternCancer Cell LineIC50 (µM)
2-ArylquinolinesC-6 substituted 2-phenylquinolinesPC3 (Prostate)31.37 - 34.34
HeLa (Cervical)8.3
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines-HeLa (Cervical)13.15
Quinoline-based EGFR/HER-2 dual-target inhibitors-MCF-7 (Breast), A-549 (Lung)0.025 - 0.082
2,3-Diarylquinolines6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinolineHep 3B (Hepatocellular), H1299 (Lung), MDA-MB-231 (Breast)0.71 - 1.46

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Substituted 2-methylquinolines have been shown to possess significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

The table below presents a comparative overview of the MIC values for various quinoline derivatives against selected microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6
Candida spp., Aspergillus spp.62.5
Staphylococcus aureus2
Mycobacterium tuberculosis H37Rv10 - 20
9-bromo substituted indolizinoquinoline-5,12-dione derivativesE. coli ATCC25922, S. aureus (MRSA)2
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridsS. pneumoniae ATCC 49619≤ 0.008
QuinolinequinonesStaphylococcus aureus1.22
Staphylococcus epidermidis1.22
Enterococcus faecalis4.88

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a multitude of diseases. Certain substituted quinoline derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit inflammatory enzymes or reduce the production of inflammatory cytokines.

Compound/Derivative ClassAssay/TargetActivity
6- and 7-aminoquinazoline derivativesTNF-α production in LPS-stimulated human peripheral blood monocytesIC50 ≈ 5 µM[1]
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-oneCarrageenan-induced rat paw edema32.5% inhibition[2]
3-chloro-1-(aryl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-onesCarrageenan-induced rat paw edemaSignificant inhibition

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted 2-methylquinolines) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial strains are cultured to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor Substituted 2-Methylquinoline Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 2-methylquinolines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IkB->NFkB_active degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Inhibitor Substituted 2-Methylquinoline Inhibitor->IKK Inhibitor->NFkB_active

Caption: Suppression of the NF-κB signaling pathway by substituted 2-methylquinolines.

Experimental_Workflow Compound Substituted 2-Methylquinoline Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial Antiinflammatory Anti-inflammatory Screening Compound->Antiinflammatory Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Generalized experimental workflow for the biological evaluation of substituted 2-methylquinolines.

References

Evaluating the Off-Target Effects of 7-Bromo-2-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-2-methylquinoline scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. However, ensuring the selectivity of these compounds is paramount to minimizing toxicity and achieving a desirable therapeutic window. This guide provides a comparative framework for evaluating the off-target effects of this compound derivatives, offering detailed experimental protocols and illustrative data to guide researchers in their drug discovery efforts.

Comparative Analysis of Off-Target Effects

To effectively compare the selectivity of different this compound derivatives, a multi-pronged approach utilizing various in vitro assays is recommended. Below are representative data from three key assays—Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening—for three hypothetical derivatives:

  • Derivative A: Designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR).

  • Derivative B: A derivative of A with modifications intended to improve selectivity.

  • Alternative C: A structurally distinct quinoline derivative targeting the same pathway.

Kinase Profiling

Kinase profiling assays are essential for determining the selectivity of a compound across the human kinome. The data below represents the percentage of inhibition at a 1 µM concentration against a panel of 400 kinases. A lower number of off-target hits indicates higher selectivity.

DerivativeIntended TargetPotency (IC50) on Intended TargetNumber of Off-Target Kinases Inhibited >50% at 1 µMKey Off-Targets
Derivative A EGFR5 nM25VEGFR2, PDGFRβ, Src
Derivative B EGFR8 nM8VEGFR2
Alternative C EGFR12 nM15Abl, Fyn
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular context. A significant thermal shift (ΔTm) indicates that the compound is binding to and stabilizing its target protein in intact cells. This can also be used to investigate off-target engagement.

DerivativeIntended TargetΔTm on Intended Target (°C)ΔTm on Key Off-Target (VEGFR2) (°C)
Derivative A EGFR+4.2+2.1
Derivative B EGFR+3.8+0.5
Alternative C EGFR+3.1Not significant
Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on cellular morphology and health. This can reveal unexpected off-target effects that lead to cellular toxicity. The data below summarizes the observed phenotypes in a panel of cancer cell lines at a 10 µM concentration.

DerivativeIntended TargetObserved PhenotypeCytotoxicity (as % of control)
Derivative A EGFRApoptosis, cell cycle arrest65%
Derivative B EGFRCell cycle arrest30%
Alternative C EGFRApoptosis45%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline the protocols for the key assays mentioned above.

Kinase Profiling Assay (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

Protocol:

  • Compound Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Kinase and Ligand Incubation: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify the amount using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the solid support relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol details the steps to assess target engagement in intact cells.

Principle: Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a PCR cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Normalize the protein concentrations and separate the proteins by SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and plot them against the temperature to generate a melting curve. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound (ΔTm) indicates target stabilization.

Phenotypic Screening Assay

This protocol provides a general workflow for a high-content imaging-based phenotypic screen.

Principle: Cells are treated with compounds and then stained with fluorescent dyes that highlight various cellular components. Automated microscopy and image analysis software are used to quantify changes in cellular features.

Protocol:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 96- or 384-well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a library of compounds at one or more concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Staining: Fix the cells and stain them with a cocktail of fluorescent dyes. For example, Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the images and extract quantitative data on a variety of cellular features (e.g., nuclear size and shape, cell area, mitochondrial integrity, cytoskeletal arrangement).

  • Data Analysis: Analyze the multi-parametric data to identify compounds that induce specific phenotypic changes. This can involve statistical analysis and machine learning approaches to cluster compounds with similar phenotypic profiles.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways often modulated by quinoline derivatives and a general workflow for evaluating off-target effects.

Signaling_Pathway_PI3K_Akt_mTOR Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Signaling_Pathway_EGFR EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: The EGFR signaling cascade, a key pathway in many cancers.

Experimental_Workflow Start This compound Derivative Library Kinase_Profiling Kinase Profiling (e.g., KINOMEscan) Start->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Data_Analysis Data Integration & Analysis Kinase_Profiling->Data_Analysis CETSA->Data_Analysis Phenotypic_Screening->Data_Analysis Hit_Prioritization Hit Prioritization & Lead Optimization Data_Analysis->Hit_Prioritization

Caption: A generalized workflow for the evaluation of off-target effects.

A Head-to-Head Comparison of 7-Bromo-2-methylquinoline and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Heterocyclic compounds form the cornerstone of many therapeutic agents, with quinoline and its derivatives being a prominent class. This guide provides a head-to-head comparison of 7-Bromo-2-methylquinoline with other key heterocyclic scaffolds, namely indoles and pyrimidines, focusing on their anticancer and antimicrobial properties.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data for structurally related compounds to provide a valuable comparative overview. The analysis is supported by detailed experimental protocols and visualizations of key biological pathways to aid researchers in their drug discovery endeavors.

Executive Summary

The quinoline scaffold, exemplified by this compound, demonstrates significant potential as a pharmacophore in the development of anticancer and antimicrobial agents. The introduction of a bromine atom at the 7-position and a methyl group at the 2-position is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity. Comparative analysis with other privileged heterocyclic scaffolds, such as indoles and pyrimidines, reveals distinct structure-activity relationships and mechanisms of action that are crucial for the rational design of new therapeutic agents.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of representative quinoline, indole, and pyrimidine derivatives. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50, µM)

Heterocyclic ScaffoldCompound ExampleCancer Cell LineIC50 (µM)
Quinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)-
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinolineHeLa (Cervical)-
This compound Various Data not available
Indole Indole-thiophene complexMDA-MB-231 (Breast)13-19
Benzimidazole-indole derivativeVarious0.05
Quinoline-indole derivativeVarious0.002-0.011
Pyrimidine Pyrido[2,3-d]pyrimidine derivativeA549 (Lung)15.69
Thiazolo[3,2-a]pyrimidine derivativeMCF-7 (Breast)0.33

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Heterocyclic ScaffoldCompound ExampleBacterial/Fungal StrainMIC (µg/mL)
Quinoline N-methylbenzofuro[3,2-b]quinoline derivativeEnterococcus faecium (Vancomycin-resistant)4
2-sulfoether-4-quinolone derivativeStaphylococcus aureus0.8
This compound Various Data not available
Indole 5-iodoindoleExtensively drug-resistant Acinetobacter baumannii64
3-methylindoleExtensively drug-resistant Acinetobacter baumannii64
Indole-triazole derivativeStaphylococcus aureus3.125-50
Pyrimidine 1,2,4-triazolo[1,5-a]pyrimidine derivativeEscherichia coli16-102
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineStaphylococcus aureus8

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are standard protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were generated using the DOT language.

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Quinoline_Derivative Quinoline Derivative (e.g., this compound) Quinoline_Derivative->RTK Inhibition antimicrobial_workflow cluster_workflow MIC Determination Workflow Start Start: Prepare Test Compound & Microbial Inoculum Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results End End: Determine MIC Value Read_Results->End scaffold_comparison cluster_scaffolds Logical Relationship of Heterocyclic Scaffolds Heterocycles Heterocyclic Scaffolds Quinoline Quinoline (e.g., this compound) Heterocycles->Quinoline Indole Indole Heterocycles->Indole Pyrimidine Pyrimidine Heterocycles->Pyrimidine Biological_Activity Biological Activity (Anticancer, Antimicrobial) Quinoline->Biological_Activity Indole->Biological_Activity Pyrimidine->Biological_Activity

Validating the Mechanism of Action of 7-Bromo-2-methylquinoline-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Bromo-2-methylquinoline-based compounds, offering insights into their potential mechanism of action by examining experimental data from structurally related molecules and comparing them with established alternative anticancer agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related brominated quinoline derivatives to provide a foundational understanding of their potential efficacy and cellular effects.

Comparative Cytotoxicity Analysis

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Brominated Quinoline Derivatives
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-71.7 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-71.8 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-71.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92DoxorubicinNot Specified
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 (range)Not SpecifiedNot Specified
Alternative Anticancer Agents
EGFR Inhibitors
ErlotinibMCF-79.9 ± 0.14--
GefitinibA5498.23--
VEGFR-2 Inhibitors
SorafenibHepG25.2 ± 0.07--
SunitinibHUVEC0.0065--
Standard Chemotherapy
DoxorubicinMCF-7~0.05-0.5--
5-Fluorouracil (5-FU)HT29~3-10--

Postulated Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The primary hypothesized mechanisms include the inhibition of key protein kinases such as EGFR and VEGFR-2, and the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Inhibition of EGFR is a validated strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline This compound Derivative Quinoline->EGFR

Postulated inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline This compound Derivative Quinoline->VEGFR2

Postulated inhibition of the VEGFR-2 signaling pathway.
Topoisomerase I Inhibition

Topoisomerase I (Topo I) is an enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Topo I trap the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis. This is a well-established mechanism for several anticancer drugs.

Topoisomerase_I_Inhibition cluster_process Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by Quinoline Derivative Supercoiled_DNA Supercoiled DNA Cleavable_Complex Topo I-DNA Cleavable Complex Supercoiled_DNA->Cleavable_Complex Binding & Cleavage TopoI Topoisomerase I TopoI->Cleavable_Complex Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Complex (Re-ligation inhibited) Quinoline This compound Derivative Quinoline->Cleavable_Complex DSB Double-Strand Break Stabilized_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase I inhibition.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to study cell migration, a key process in cancer metastasis.

Materials:

  • Cancer cell lines cultured to confluence

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tip (p200) or a wound healing insert

  • Microscope with a camera

Protocol:

  • Create a Monolayer: Seed cells in a plate and grow until they form a confluent monolayer.

  • Create the "Wound": Gently scratch a straight line across the center of the monolayer with a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at the desired concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess the effect of the compound on cell migration.

Wound_Healing_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Grow_Confluent Grow cells to form a confluent monolayer Seed_Cells->Grow_Confluent Create_Wound Create a 'wound' by scratching the monolayer Grow_Confluent->Create_Wound Wash_Cells Wash to remove detached cells Create_Wound->Wash_Cells Add_Treatment Add medium with test compound Wash_Cells->Add_Treatment Image_T0 Image the wound at Time 0 Add_Treatment->Image_T0 Incubate Incubate for 24-48 hours Image_T0->Incubate Image_Intervals Image at regular time intervals Incubate->Image_Intervals Analyze Analyze wound closure (migration rate) Image_Intervals->Analyze End End Analyze->End

Experimental workflow for the wound healing assay.
Topoisomerase I Inhibition Assay

This biochemical assay determines if a compound can inhibit the activity of topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl)

  • Test compound and positive control (e.g., Camptothecin)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed by the enzyme.

Safety Operating Guide

Proper Disposal of 7-Bromo-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Bromo-2-methylquinoline must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Safety and Hazard Information

Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS PictogramSignal WordHazard Statement (H-code)
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed
Serious Eye Damage (Category 1)
alt text
Danger H318: Causes serious eye damage

Note: Some sources may classify this compound under Acute Toxicity, Oral (Category 3), with the corresponding H-statement H301: Toxic if swallowed. In either case, it is considered hazardous upon ingestion.

Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service. The following step-by-step procedure outlines the process for preparing this chemical for disposal.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Waste Identification and Segregation:

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • It should be segregated as a toxic, non-halogenated organic solid waste .

3. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the solid waste.

  • The container must be in good condition, with a secure-fitting lid.

  • For solutions containing this compound, use a compatible, sealed container.

4. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or researcher.

    • The appropriate hazard pictograms (as shown in the table above).

5. Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

6. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with all necessary information about the waste, including its name and hazard classifications.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Toxic Organic Solid Waste B->C D Place in a Labeled, Sealed Container C->D E Label Container as 'Hazardous Waste' with Chemical Name and Hazard Pictograms D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Certified Disposal Company F->G H Arrange for Professional Disposal G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations regarding hazardous waste management.

Personal protective equipment for handling 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for handling 7-Bromo-2-methylquinoline in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on data from closely related bromo- and chloro-methylquinoline derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be harmful if swallowed and to cause serious eye damage.[1] Analogous compounds are classified as toxic if swallowed, causing serious eye damage, and potentially causing skin and respiratory irritation.[2][3][4][5] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRationale & Best Practices
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields.[6]Protects against dust and splashes that can cause serious eye damage.[1][3] For tasks with a higher splash risk, chemical splash goggles are required. A face shield worn over goggles provides maximum protection.[6][7]
Hand Protection Disposable nitrile gloves.[6]Prevents skin contact. Gloves must be inspected before use and proper removal techniques should be followed to avoid contamination.[4][8] For prolonged contact or handling solutions, consider double-gloving or using thicker, chemical-resistant gloves.[6]
Body Protection Flame-resistant lab coat.[6]Should be kept fully buttoned to protect against accidental contact.[6] For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection Use in a certified chemical fume hood.[6][9]Avoids inhalation of dust or vapors.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator may be required after a formal risk assessment.[5][6]
Footwear Closed-toe and closed-heel shoes.[6]Protects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a structured workflow is essential for minimizing risk. Always work in a well-ventilated area, preferably a chemical fume hood.[9]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Workspace (Fume Hood, Bench Paper) gather_ppe Gather Required PPE prep_space->gather_ppe inspect_chem Inspect Chemical Container gather_ppe->inspect_chem don_ppe Don PPE inspect_chem->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Instructions
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][4][8]
In Case of Eye Contact Rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[2][4][5]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[2][4]

Spill and Disposal Plan

Spill Containment:

  • Evacuate personnel to a safe area, upwind of the spill.[2][10]

  • Ensure adequate ventilation.[8]

  • Wear all required PPE, including respiratory protection if necessary.[2][8]

  • Prevent further leakage or spillage if it is safe to do so.[2][10]

  • For solid spills, carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid dust formation.[8][10][11]

  • For liquid spills, use an inert absorbent material to contain the spill.[4]

Waste Disposal:

  • Contaminated Solids: All disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing the chemical should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[12]

  • Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[2][9][10] Do not let the chemical enter drains.[2][10] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.